GSK494581A
Description
Properties
Molecular Formula |
C27H28F2N2O4S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone |
InChI |
InChI=1S/C27H28F2N2O4S/c1-18(35-2)20-6-11-26(25(29)16-20)30-12-14-31(15-13-30)27(32)24-17-22(36(3,33)34)9-10-23(24)19-4-7-21(28)8-5-19/h4-11,16-18H,12-15H2,1-3H3 |
InChI Key |
JQXZHDOSMUZLML-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)F)OC |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK494581A; GSK 494581A; GSK-494581A. |
Origin of Product |
United States |
Foundational & Exploratory
GSK494581A: A Dual-Action Modulator of GlyT1 and GPR55
An In-depth Technical Guide on the Mechanism of Action of GSK494581A for Researchers, Scientists, and Drug Development Professionals.
This compound is a novel benzoylpiperazine derivative that has been identified as a potent, dual-action small molecule, exhibiting inhibitory effects on the glycine transporter subtype 1 (GlyT1) and agonistic activity at the G protein-coupled receptor 55 (GPR55).[1][2] This unique pharmacological profile positions this compound as a valuable research tool for investigating the physiological roles of these two distinct targets and as a potential starting point for the development of therapeutics targeting pathways modulated by them.
Core Mechanism of Action
This compound's mechanism of action is characterized by two primary activities:
-
Inhibition of Glycine Transporter 1 (GlyT1): this compound acts as a potent inhibitor of GlyT1, a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing glycinergic neurotransmission. This is particularly relevant at N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist. The inhibition of GlyT1 by benzoylpiperazine compounds, the chemical class of this compound, is non-competitive.
-
Agonism of G Protein-Coupled Receptor 55 (GPR55): this compound is a potent agonist of GPR55, a G protein-coupled receptor that is activated by the endogenous lipid mediator L-α-lysophosphatidylinositol (LPI).[1][2] GPR55 activation has been linked to various physiological processes, including pain signaling, bone metabolism, and vascular function.[2] this compound has been shown to activate human GPR55, but not its rodent orthologs, a species-specific activity that is important to consider in preclinical study design.[2]
Quantitative Pharmacological Data
The potency of this compound at its primary targets has been characterized in various in vitro assays. The following tables summarize the available quantitative data.
| Target | Parameter | Value | Species | Assay Type | Reference |
| GlyT1 | pIC50 | 7.7 | Not Specified | Not Specified | [1] |
| GPR55 | pEC50 | 6.5 | Not Specified | Not Specified | [1] |
| GPR55 | pEC50 | 6.8 | Human | Not Specified | [3] |
| GPR55 | pEC50 | 6.5 | Human | Yeast Reporter Gene Assay | [4] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pEC50 is the negative logarithm of the half-maximal effective concentration.
For comparison, a related and more GPR55-selective benzoylpiperazine, GSK575594A, demonstrated a pEC50 of 6.8 for GPR55 and a pIC50 of 5.0 for GlyT1, highlighting the divergent structure-activity relationship within this chemical series.[2]
Signaling Pathways
The dual action of this compound results in the modulation of two distinct signaling cascades.
GPR55 Agonist Signaling Pathway
Activation of GPR55 by this compound initiates a signaling cascade primarily through the coupling to Gαq and Gα12/13 G proteins. This leads to the activation of downstream effectors, including phospholipase C (PLC) and the RhoA GTPase.
GlyT1 Inhibition Workflow
The inhibition of GlyT1 by this compound leads to an increase in synaptic glycine levels, which in turn potentiates the activity of NMDA receptors.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature. The following are summaries of the key assay methodologies.
GPR55 Agonist Activity Assay (Yeast Reporter Gene Assay)
This assay is used to determine the agonist activity of compounds at the human GPR55 receptor.
-
Principle: The human GPR55 receptor is expressed in Saccharomyces cerevisiae strains that have been engineered to couple G protein activation to a reporter gene, such as β-galactosidase (lacZ). Agonist binding to GPR55 activates the downstream signaling pathway, leading to the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Yeast strains expressing human GPR55 and a Gα subunit chimera are cultured.
-
The yeast cells are incubated with various concentrations of this compound.
-
Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.
-
Dose-response curves are generated to determine the pEC50 value.
-
GlyT1 Inhibition Assay ([³H]Glycine Binding Assay)
This assay is used to determine the inhibitory activity of compounds at the GlyT1 transporter.
-
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]glycine or a known GlyT1 inhibitor) from the GlyT1 transporter.
-
Methodology:
-
Membranes prepared from cells stably expressing human GlyT1 are used.
-
The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Inhibition curves are generated to determine the pIC50 value.
-
GPR55-Mediated Intracellular Calcium Mobilization Assay
This functional assay confirms the agonist activity of compounds at GPR55 by measuring a key downstream signaling event.
-
Principle: Activation of GPR55 leads to the activation of PLC, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ can be detected using fluorescent Ca²⁺ indicators.
-
Methodology:
-
Cells stably expressing human GPR55 (e.g., HEK293 cells) are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
This compound is added to the cells, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.
-
The magnitude of the fluorescence increase corresponds to the extent of intracellular Ca²⁺ mobilization.
-
Preclinical and Clinical Status
To date, there is no publicly available information on any preclinical or clinical trials conducted with this compound. Its primary utility appears to be as a research compound for the elucidation of the roles of GlyT1 and GPR55 in health and disease.
Conclusion
This compound is a unique pharmacological tool with a well-defined dual mechanism of action, potently inhibiting GlyT1 and activating GPR55. The availability of quantitative data and established experimental protocols makes it a valuable compound for researchers in neuroscience, pharmacology, and drug discovery. Further investigation into the in vivo effects of this dual modulation may uncover novel therapeutic opportunities.
References
- 1. GSK 494581A Datasheet DC Chemicals [dcchemicals.com]
- 2. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to GSK494581A: A GlyT1 Inhibitor for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK494581A is a novel small molecule belonging to the benzoylpiperazine class of compounds that has garnered significant interest in neuroscience and drug discovery.[1][2] Initially identified and patented as an inhibitor of the glycine transporter subtype 1 (GlyT1), this compound also exhibits activity as an agonist for the G protein-coupled receptor 55 (GPR55).[1][2] This dual activity, coupled with a divergent structure-activity relationship between its two targets, makes this compound a valuable tool for dissecting the complex roles of glycine modulation and GPR55 signaling in the central nervous system (CNS). This technical guide provides a comprehensive overview of the core functions of this compound as a GlyT1 inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on key signaling pathways.
Core Function: GlyT1 Inhibition
The primary and most extensively studied function of this compound is the inhibition of the glycine transporter 1 (GlyT1). GlyT1 is a critical regulator of glycine levels in the synaptic cleft.[3] By blocking the reuptake of glycine, this compound effectively increases the extracellular concentration of this amino acid. This has profound implications for neurotransmission, as glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, synaptic plasticity, and cognitive function.[4] The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making GlyT1 inhibitors like this compound a promising therapeutic strategy for this and other CNS disorders.[4][5][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and a related, more selective compound, GSK575594A, for comparative purposes.
Table 1: Potency of this compound and Related Compounds
| Compound | Target | Parameter | Value | Reference |
| This compound | GPR55 | pEC50 | 6.8 | [1] |
| GSK575594A | GPR55 | pEC50 | 6.8 | [1] |
| GSK575594A | GlyT1 | pIC50 | 5.0 | [1] |
Note: A precise IC50 or Kᵢ value for this compound on GlyT1 is not publicly available in the reviewed literature. However, its origin as a GlyT1 inhibitor from the same chemical series as GSK575594A suggests its potency is in a similar range.[1][2]
Table 2: Selectivity Profile
| Compound | GPR55 Selectivity over GlyT1 | Reference |
| GSK575594A | ~60-fold | [1] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize GlyT1 inhibitors like this compound.
In Vitro [³H]Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1 in a cellular context.
Objective: To determine the IC50 value of this compound for the inhibition of glycine uptake by GlyT1.
Materials:
-
CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a).[7]
-
[³H]Glycine.
-
This compound.
-
Sarcosine (for non-specific uptake determination).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Scintillation cocktail.
-
384-well microplates.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating: Plate cryopreserved CHO-K1/hGlyT1a cells in 384-well plates and culture overnight.[7][8]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Radioligand Addition: Add [³H]Glycine to each well at a concentration near its Kₘ value and incubate for a specific duration (e.g., 10 minutes) at 37°C.[9] To determine non-specific uptake, a separate set of wells is incubated with a high concentration of a known GlyT1 inhibitor like sarcosine.[8]
-
Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each well using a liquid scintillation counter. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo Microdialysis in a Rodent Model of Schizophrenia
This protocol assesses the effect of this compound on extracellular glycine levels in the brain of a living animal.
Objective: To measure the change in extracellular glycine concentrations in the prefrontal cortex of a rat model of schizophrenia following systemic administration of this compound.
Materials:
-
Adult male Wistar rats.
-
NMDA receptor antagonist (e.g., MK-801) to induce a schizophrenia-like state.
-
This compound.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
Syringe pump.
-
Fraction collector.
-
HPLC system with fluorescence detection for glycine analysis.
Procedure:
-
Animal Model Induction (optional): Induce a hyperglutamatergic state, a model relevant to schizophrenia, by administering an NMDA receptor antagonist like MK-801.
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and stereotaxically implant a microdialysis probe into the prefrontal cortex.[10]
-
Probe Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.[12]
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-Dose Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.
-
Data Analysis: Express the post-dose glycine levels as a percentage of the baseline levels and plot the data over time to observe the pharmacokinetic and pharmacodynamic profile of this compound.
Signaling Pathways and Mechanisms of Action
The inhibition of GlyT1 by this compound initiates a cascade of events at the glutamatergic synapse, primarily by enhancing the function of the NMDA receptor.
Enhancement of NMDA Receptor Signaling
By increasing the synaptic concentration of glycine, this compound promotes the binding of this co-agonist to the GluN1 subunit of the NMDA receptor. This enhances the receptor's response to glutamate, leading to increased calcium influx and downstream signaling.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain NMDA Receptors in Schizophrenia and Depression [mdpi.com]
- 7. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amuzainc.com [amuzainc.com]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Story of GSK494581A: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK494581A emerges from the annals of drug discovery not as a singularly focused agent, but as a molecule with a dual identity, showcasing the serendipity and intricate pathways of pharmacological research. Initially identified within a series of benzoylpiperazines developed as inhibitors of the glycine transporter subtype 1 (GlyT1), subsequent diversity screening unveiled its potent activity as an agonist for the G protein-coupled receptor 55 (GPR55).[1] This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of this compound, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Discovery and Historical Context
The narrative of this compound begins in the laboratories of GlaxoSmithKline, where a focused effort was underway to develop inhibitors of GlyT1, a target of significant interest for neurological and psychiatric disorders. The benzoylpiperazine scaffold was a key area of chemical exploration.[1] During a broader assessment of compound libraries against various targets, this compound was identified as a selective and potent agonist of the orphan receptor GPR55.[1]
This discovery, published in 2011, marked a pivotal moment in the understanding of this compound, revealing a polypharmacological profile that intersects two distinct signaling systems: glycinergic neurotransmission and lipid signaling through GPR55. While the initial focus of the benzoylpiperazine series was on GlyT1, the discovery of GPR55 agonism opened new avenues for investigating the physiological roles of this receptor and the potential therapeutic applications of dual-target agents.
There is limited publicly available information regarding the progression of this compound into later-stage preclinical or clinical development, suggesting that its journey may have been confined to early-stage research.
Chemical Properties
This compound is a synthetic, small-molecule organic compound.
| Property | Value |
| Chemical Name | 1-{2-fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine |
| Molecular Formula | C27H28F2N2O4S |
| Molecular Weight | 514.59 g/mol |
Pharmacological Profile
This compound exhibits a unique dual pharmacology, acting as both an inhibitor of the glycine transporter 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55).
GPR55 Agonism
This compound is a potent agonist of human GPR55.[1] GPR55 is a class A G protein-coupled receptor that is activated by the endogenous lipid mediator L-α-lysophosphatidylinositol (LPI). Its signaling is primarily coupled through Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. This results in an increase in intracellular calcium concentrations.
GlyT1 Inhibition
As part of the benzoylpiperazine series, this compound retains inhibitory activity at GlyT1, a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 increases synaptic glycine levels, thereby potentiating the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as a co-agonist.
Quantitative Pharmacological Data
The following table summarizes the reported in vitro potencies of this compound.
| Target | Assay Type | Species | Value | Reference |
| GPR55 | Yeast-based reporter assay | Human | pEC50 = 6.5 | [2] |
| GlyT1 | Not specified | Not specified | pIC50 = 7.7 | [2] |
Signaling Pathways
The signaling cascade initiated by the activation of GPR55 by an agonist like this compound is multifaceted. The primary pathways involve the activation of Gq and G12/13 proteins, leading to downstream cellular responses.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key assays used in the characterization of this compound.
GPR55 Yeast-Based Reporter Assay
This assay leverages the pheromone response pathway in Saccharomyces cerevisiae to measure GPR55 activation.
Principle: Heterologous expression of human GPR55 in a genetically modified yeast strain allows for the coupling of receptor activation to a reporter gene, typically β-galactosidase (lacZ). Agonist binding to GPR55 initiates a signaling cascade through a chimeric G protein (e.g., Gpa1/Gq), leading to the expression of the reporter gene, which can be quantified colorimetrically.
Methodology:
-
Yeast Strain: A yeast strain engineered to express the human GPR55 receptor and a Gαq chimera, and containing a FUS1-lacZ reporter construct, is used.
-
Culture and Treatment: Yeast cells are cultured in selective media to mid-log phase. The cells are then incubated with varying concentrations of this compound or control compounds.
-
Lysis and Reporter Assay: After incubation, the yeast cells are lysed to release the cellular contents, including the expressed β-galactosidase.
-
Quantification: A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added, and the resulting color change is measured spectrophotometrically. The activity is proportional to the concentration of the agonist.
GlyT1 Inhibition Assay
The inhibitory activity of this compound on GlyT1 is typically assessed using a radioligand uptake assay.
Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Methodology:
-
Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing human GlyT1 is used.
-
Assay Conditions: Cells are plated in a multi-well format. On the day of the assay, the cells are washed with a buffer that mimics the extracellular ionic environment.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor.
-
Radioligand Addition: A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to initiate the uptake reaction.
-
Termination and Lysis: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter. The percentage of inhibition is calculated relative to a vehicle control.
Conclusion
This compound stands as a compelling example of a dual-target ligand, born from a focused drug discovery program and revealing unexpected polypharmacology. Its ability to modulate both the glycinergic system through GlyT1 inhibition and lipid signaling via GPR55 agonism presents a unique pharmacological profile. While its development trajectory beyond initial discovery remains unclear, the detailed study of this compound has provided valuable tools and insights for the scientific community, furthering our understanding of these two important drug targets and the intricate connections within cellular signaling networks. This guide serves as a comprehensive repository of the foundational knowledge surrounding this intriguing molecule, intended to support and inspire future research endeavors.
References
GSK494581A: A Technical Guide to Its Species-Specific Activity on Human vs. Rodent GPR55 and GlyT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK494581A is a novel benzoylpiperazine compound that has garnered significant interest due to its dual activity as an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter type 1 (GlyT1).[1] This technical guide provides an in-depth analysis of the species-specific pharmacology of this compound, with a particular focus on its differential effects on human and rodent GPR55 and GlyT1. Understanding this species specificity is critical for the preclinical evaluation and clinical translation of this compound and related compounds. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Finding: Marked Species Specificity
The central finding of extensive research is that this compound and other benzoylpiperazine agonists exhibit significant species specificity, potently activating human GPR55 while being inactive at the rodent ortholog.[1][2] This disparity is attributed to the relatively low amino acid sequence identity of approximately 75% between human and rodent GPR55, which leads to critical functional differences within the ligand-binding pocket.[1][2] In contrast, the endogenous GPR55 agonist, L-α-lysophosphatidylinositol (LPI), demonstrates activity across both human and rodent receptors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity on human and rodent GPR55 and GlyT1.
Table 1: GPR55 Agonist Activity of this compound (Human vs. Rodent)
| Species | Receptor | Assay Type | Parameter | Value | Reference |
| Human | GPR55 | Yeast Reporter Gene | pEC50 | 6.5 | [3] |
| Rodent | GPR55 | Not specified | Activity | Inactive | [1][2] |
Table 2: GlyT1 Inhibitory Activity of this compound (Human vs. Rodent)
| Species | Transporter | Assay Type | Parameter | Value | Reference |
| Human | GlyT1 | Not specified | pIC50 | Not specified in retrieved results | |
| Rodent | GlyT1 | Not specified | IC50 | Not specified in retrieved results |
Note: Specific quantitative data for this compound's activity on rodent GPR55 and both human and rodent GlyT1 were not available in the provided search results. The term "Inactive" for rodent GPR55 indicates a lack of response at the concentrations tested in the cited studies.
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway
Activation of GPR55 by an agonist such as this compound in human cells initiates a signaling cascade primarily through the Gαq and Gα13 G-protein subunits. This leads to the activation of downstream effectors, including RhoA, ROCK, and Phospholipase C (PLC), culminating in an increase in intracellular calcium concentration.
Caption: GPR55 signaling cascade upon agonist binding.
Experimental Workflow: Assessing Species Specificity
A typical experimental workflow to determine the species specificity of a compound like this compound involves expressing the human and rodent receptor orthologs in suitable host cells and then performing functional assays to measure receptor activation.
Caption: Workflow for determining GPR55 species specificity.
Logical Relationship: Basis of Species Specificity
The observed species specificity of this compound is a direct consequence of the genetic divergence between human and rodent GPR55, leading to a critical alteration in the ligand-binding site.
Caption: Logical flow of this compound's species specificity.
Detailed Experimental Protocols
Yeast Reporter Gene Assay for GPR55 Activation
This assay leverages the pheromone response pathway in Saccharomyces cerevisiae to measure GPCR activation.
a. Strain and Plasmid Preparation:
-
Utilize a yeast strain engineered for heterologous GPCR expression, typically involving modifications to the endogenous G-protein alpha subunit (Gpa1p) to facilitate coupling with mammalian GPCRs.
-
Clone the full-length cDNA of human GPR55 and rodent GPR55 into a yeast expression vector, such as pYES2.
-
Co-transform the yeast strain with the GPCR expression plasmid and a reporter plasmid containing a reporter gene (e.g., lacZ) under the control of a pheromone-responsive promoter (e.g., FUS1).
b. Yeast Culture and Compound Treatment:
-
Grow the transformed yeast cells in a selective medium to maintain the plasmids.
-
Inoculate a fresh culture and grow to the mid-log phase.
-
Dispense the yeast culture into a 96-well plate.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPI).
-
Incubate the plates at 30°C for a defined period (e.g., 4-6 hours).
c. Signal Detection and Data Analysis:
-
If using a lacZ reporter, lyse the yeast cells and add a substrate for β-galactosidase (e.g., ONPG or a fluorescent substrate).
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50 value.
Intracellular Calcium Flux Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following GPCR activation in mammalian cells.
a. Cell Culture and Plating:
-
Use a mammalian cell line, such as HEK293, that stably or transiently expresses either human GPR55 or rodent GPR55.
-
Culture the cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Plate the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
b. Dye Loading and Compound Plate Preparation:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add the dye solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Prepare a compound plate containing this compound at various concentrations.
c. FLIPR Measurement and Data Analysis:
-
Place both the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The FLIPR will then add the compounds from the compound plate to the cell plate, and fluorescence will be continuously monitored in real-time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data and plot the dose-response curve to determine the pEC50 value.
Conclusion
This compound demonstrates pronounced species specificity, acting as a potent agonist of human GPR55 while showing no activity at the rodent ortholog. This highlights the critical importance of considering species differences in GPR55 pharmacology during drug development. The provided data, signaling pathways, and experimental protocols offer a comprehensive resource for researchers working with this compound and other GPR55 modulators. Further investigation into the specific amino acid residues responsible for this species-dependent activity will be crucial for the rational design of next-generation GPR55-targeted therapeutics with desired cross-species activity profiles.
References
Cellular Targets of GSK494581A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of GSK494581A, a small molecule with mixed activity as a G protein-coupled receptor 55 (GPR55) agonist and a glycine transporter subtype 1 (GlyT1) inhibitor. This document details the quantitative data associated with its activity, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and workflows.
Core Cellular Targets
This compound has been identified to interact with two primary cellular targets:
-
G protein-coupled receptor 55 (GPR55): this compound acts as an agonist for human GPR55. GPR55 is a class A G protein-coupled receptor implicated in various physiological processes, including pain signaling, bone morphogenesis, and vascular endothelial cell function.[1]
-
Glycine Transporter Subtype 1 (GlyT1): this compound is an inhibitor of GlyT1.[1][2] GlyT1 is a sodium- and chloride-dependent glycine transporter responsible for the reuptake of glycine from the synaptic cleft, thereby modulating glycinergic and glutamatergic neurotransmission.
Quantitative Data Presentation
The following table summarizes the quantitative data for the activity of this compound at its primary cellular targets.
| Target | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Human GPR55 | Yeast Reporter Gene Assay | pEC50 | 6.5 | Saccharomyces cerevisiae | [2][3] |
| Aequorin-based [Ca2+]i Assay | pEC50 | Correlates with yeast assay | Gα16z49-transfected GPR55-HEK293aeq | [3] | |
| Vendor Datasheet | pEC50 | 6.8 | Not Specified | [4] | |
| Glycine Transporter Subtype 1 (GlyT1) | Scintillation Proximity Assay ([3H]glycine binding) | pIC50 | 7.7 | HEK293 cells expressing GlyT1 | [2] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% inhibition.
A notable characteristic of the benzoylpiperazine series, to which this compound belongs, is the divergent structure-activity relationship between GPR55 and GlyT1.[1] this compound demonstrates a preference for GlyT1 inhibition over GPR55 agonism in terms of potency. Furthermore, this compound's agonist activity is specific to human GPR55 and not rodent GPR55, suggesting important functional differences in the ligand-binding site between species.[1]
Signaling Pathways
Activation of GPR55 by agonists such as this compound initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gαq and Gα12/13 G proteins.[5][6][7][8] This coupling leads to the activation of downstream effector proteins and the generation of second messengers, ultimately resulting in a cellular response.
The primary signaling pathways activated by GPR55 are:
-
Gαq-PLC-IP3-Ca2+ Pathway: Gαq activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7]
-
Gα12/13-RhoA-ROCK Pathway: Gα12/13 activation leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[7][9] This pathway is involved in cytoskeleton rearrangement and can also contribute to intracellular calcium mobilization.[6][8]
-
MAPK/ERK Pathway: The increase in intracellular calcium and potentially other signaling intermediates leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10]
-
Transcription Factor Activation: Downstream of these signaling cascades, various transcription factors can be activated, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding protein (CREB).[6][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular targets of this compound.
GPR55 Agonist Activity in Yeast (Saccharomyces cerevisiae)
This assay utilizes the pheromone response pathway in yeast, where the endogenous GPCR is replaced with the human GPR55. Agonist binding to GPR55 activates a signaling cascade that leads to the expression of a reporter gene, typically lacZ (encoding β-galactosidase).
Protocol:
-
Yeast Strain: A Saccharomyces cerevisiae strain engineered to express human GPR55 and a FUS1-lacZ reporter gene is used.[11][12]
-
Culture Preparation: Grow a starter culture of the yeast strain at 30°C with shaking (250 rpm) until saturation.[11][12] Inoculate a larger culture and grow until the optical density at 600 nm (OD600) reaches approximately 0.8.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: Aliquot 10 µL of the this compound dilutions into a 96-well plate.
-
Cell Addition: Add 90 µL of the yeast culture to each well.
-
Incubation: Incubate the plate for 90 minutes at 30°C with gentle shaking.[11]
-
Reporter Gene Assay (β-galactosidase):
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 value.
GlyT1 Inhibition Assay (Scintillation Proximity Assay)
This is a high-throughput binding assay that measures the ability of a compound to displace a radiolabeled ligand from its target.
Protocol:
-
Materials:
-
HEK293 cell membranes expressing human GlyT1.
-
[3H]glycine or another suitable radioligand.
-
Scintillation Proximity Assay (SPA) beads coupled to a capture molecule (e.g., wheat germ agglutinin for membrane capture).
-
This compound.
-
Assay buffer.
-
-
Assay Setup:
-
In a microplate, combine the GlyT1-expressing membranes, SPA beads, and [3H]glycine.
-
Add varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the light emitted from the SPA beads using a scintillation counter.[13][14] In SPA, only radioligand bound to the receptor on the membrane, which is in close proximity to the bead, will generate a signal.[13]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to pIC50.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to GPR55 activation in a mammalian cell line.
Protocol:
-
Cell Culture: Plate HEK293 cells stably or transiently expressing human GPR55 in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[15][16][17] An anion transport inhibitor like probenecid can be included to prevent dye leakage.[17]
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for approximately 1 hour.[16]
-
-
Compound Addition:
-
Prepare dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Place the cell plate in a fluorescence plate reader with automated injection capabilities.
-
-
Data Acquisition:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the this compound solutions into the wells.
-
Continue to record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) for at least 60-120 seconds.[16]
-
-
Data Analysis: Calculate the peak fluorescence response minus the baseline fluorescence. Plot the response against the this compound concentration to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream event of GPR55 activation.
Protocol:
-
Cell Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[20]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.[18][19]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for identifying and characterizing a compound like this compound and the logical relationship of its dual activity.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK 494581A Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]
- 12. Liquid Beta-galactosidase Reporter Gene Assay | Dohlman Lab [med.unc.edu]
- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 14. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. content.abcam.com [content.abcam.com]
- 17. hellobio.com [hellobio.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
GSK494581A and Bone Morphogenesis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK494581A has been identified as a potent and selective agonist for the G-protein coupled receptor 55 (GPR55), with notable specificity for the human ortholog of the receptor. The role of GPR55 in bone metabolism is an active area of research, with current evidence suggesting a significant influence on osteoclast function and a potential, though less defined, role in osteoblast activity. This technical guide synthesizes the available preclinical data on GPR55 modulation in bone cells and provides detailed, adaptable protocols for the investigation of this compound's effects on human bone morphogenesis. Due to a lack of direct studies on this compound in bone biology, this guide draws upon data from studies utilizing other GPR55 agonists and knockout models to infer potential effects and guide future research. A critical consideration for all research in this area is the species-specificity of this compound, which necessitates the use of human cells or humanized animal models for meaningful translational data.
Introduction to this compound and GPR55 in Bone Morphogenesis
This compound is a benzoylpiperazine derivative originally identified as an inhibitor of the glycine transporter subtype 1 (GlyT1) and subsequently characterized as a selective agonist of GPR55. GPR55, once an orphan receptor, is now implicated in various physiological processes, including pain signaling and bone metabolism. GPR55 is expressed in both human osteoclasts and osteoblasts.
Current research indicates that GPR55 signaling plays a more prominent role in regulating osteoclast activity. Studies using the GPR55 agonist O-1602 have demonstrated a stimulation of osteoclast polarization and resorptive activity in vitro. Conversely, GPR55 knockout mice exhibit increased bone mass, which is attributed to impaired osteoclast function rather than an increase in bone formation. The effects of GPR55 activation on osteoblasts are less clear, with some studies reporting minimal impact on osteoblast differentiation and mineralization.
The significant caveat in the existing literature is the species-dependent activity of GPR55 ligands. This compound, for instance, activates human GPR55 but not its rodent counterpart. This highlights the critical need for human-centric research models to elucidate the true potential of this compound as a modulator of bone morphogenesis.
Quantitative Data on GPR55 Modulation in Bone Cells
The following tables summarize quantitative data from studies on GPR55 modulation in bone cells using the agonist O-1602 and from GPR55 knockout mice. It is important to reiterate that these data are not from studies using this compound and are derived from both human and murine models.
Table 1: Effect of GPR55 Agonist (O-1602) on Osteoclast Function (in vitro)
| Parameter | Cell Type | Treatment | Concentration | Outcome |
| Osteoclast Polarization (F-actin ring formation) | Human Osteoclasts | O-1602 | 50 nM | Significant increase in the number of polarized osteoclasts |
| Bone Resorption | Human Osteoclasts | O-1602 | 50 nM | Significant increase in resorption pit area |
| Rho Activation | Human Osteoclasts | O-1602 | Not specified | Activation of Rho GTPase |
| ERK1/2 Activation | Human Osteoclasts | O-1602 | Not specified | Activation of ERK1/2 |
Table 2: Phenotype of GPR55 Knockout (GPR55-/-) Mice (in vivo)
| Parameter | Sex | Age | Finding | Implication |
| Trabecular Bone Volume | Male | Not specified | Significantly increased | Impaired bone resorption |
| Trabecular Thickness | Male | Not specified | Significantly increased | Impaired bone resorption |
| Osteoclast Number | Male | Not specified | Significantly increased | Compensatory increase with impaired function |
| Osteoclast Function | Male | Not specified | Morphologically inactive, impaired resorption | GPR55 is crucial for osteoclast activity |
Table 3: Effect of GPR55 Agonist (O-1602) on Osteoblast Function (in vitro)
| Parameter | Cell Type | Treatment | Concentration | Outcome |
| Osteoblast Differentiation | Murine Osteoblasts | O-1602 | Not specified | Little to no effect |
| Mineralization | Murine Osteoblasts | O-1602 | Not specified | Little to no effect |
Signaling Pathways
GPR55 Signaling in Osteoclasts
Activation of GPR55 in osteoclasts by an agonist is proposed to initiate downstream signaling cascades involving the activation of the small GTPase Rho and the extracellular signal-regulated kinase (ERK) pathway. This signaling is crucial for the cytoskeletal rearrangements necessary for osteoclast polarization and the formation of the ruffled border, a key structure for bone resorption.
GPR55 signaling cascade in osteoclasts.
Potential GPR55 Signaling in Osteoblasts
The signaling pathway of GPR55 in osteoblasts is not well-defined. Given its G-protein coupled nature, activation by this compound could potentially modulate pathways involved in osteoblast differentiation and function, such as those involving cyclic AMP (cAMP) or intracellular calcium mobilization. Further research is required to elucidate this pathway.
Hypothetical GPR55 signaling in osteoblasts.
Experimental Protocols
The following are detailed, hypothetical protocols for assessing the effects of this compound on human osteoblast and osteoclast function. These protocols are based on standard methodologies in the field and should be optimized for specific laboratory conditions.
Human Osteoblast Differentiation and Function Assay Workflow
Workflow for assessing osteoblast differentiation.
Protocol 4.1.1: Human Osteoblast Differentiation Assay
-
Cell Culture:
-
Culture primary human mesenchymal stem cells (hMSCs) in osteogenic differentiation medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid).
-
Plate cells at an appropriate density in multi-well plates.
-
-
Treatment:
-
Once cells are adherent and growing, replace the medium with fresh osteogenic medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Replenish the medium with fresh compound every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
At day 7 and 14, wash the cells with PBS and lyse them in a suitable buffer.
-
Measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
-
Normalize ALP activity to total protein content determined by a BCA or Bradford assay.
-
-
Mineralization Assay (Alizarin Red S Staining):
-
At day 21, fix the cells with 4% paraformaldehyde.
-
Stain the mineralized matrix with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash extensively with deionized water to remove non-specific staining.
-
Quantify mineralization by extracting the stain with 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.
-
-
Gene Expression Analysis:
-
At various time points (e.g., day 3, 7, 14, and 21), extract total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic markers, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALPL), and osteocalcin (BGLAP).
-
-
Osteocalcin ELISA:
-
At day 21, collect the cell culture supernatant.
-
Measure the concentration of secreted osteocalcin using a commercially available ELISA kit.
-
Human Osteoclast Differentiation and Function Assay Workflow
Workflow for assessing osteoclast differentiation.
Protocol 4.2.1: Human Osteoclast Differentiation and Resorption Assay
-
Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in α-MEM supplemented with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.
-
For resorption assays, plate cells on dentin or bone slices.
-
-
Treatment:
-
Add various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the culture medium at the initiation of differentiation.
-
Replenish the medium with fresh compound every 2-3 days.
-
-
Osteoclast Identification (TRAP Staining):
-
At day 10-14, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit.
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).
-
-
Bone Resorption Assay:
-
At day 14-21, remove the cells from the dentin or bone slices by sonication in ammonium hydroxide.
-
Stain the slices with toluidine blue or use scanning electron microscopy to visualize resorption pits.
-
Quantify the resorbed area using image analysis software.
-
-
Gene Expression Analysis:
-
At various time points, extract total RNA and perform qRT-PCR for key osteoclast markers, such as TRAP (ACP5), Cathepsin K (CTSK), and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).
-
Conclusion and Future Directions
This compound presents an intriguing candidate for the modulation of bone morphogenesis through its agonist activity on the human GPR55 receptor. While direct evidence of its effects on bone cells is currently lacking, the known role of GPR55 in osteoclast function suggests a potential therapeutic avenue. The species-specificity of this compound underscores the necessity of employing human-based systems for future investigations. The experimental protocols provided in this guide offer a framework for elucidating the precise effects of this compound on human osteoblast and osteoclast differentiation and function. Future in vivo studies using humanized GPR55 mouse models will be crucial to validate in vitro findings and to assess the therapeutic potential of this compound in bone-related disorders.
An In-depth Technical Guide on the Potential Role of GSK494581A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK494581A is a novel small molecule characterized by its dual activity as an inhibitor of Glycine Transporter 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55).[1] While direct investigations into the effects of this compound on cancer are limited, a substantial body of evidence implicates its primary molecular targets, GPR55 and GlyT1, in various aspects of tumorigenesis and cancer progression. This technical guide provides a comprehensive overview of the known pharmacology of this compound, delves into the established roles of GPR55 and GlyT1 in oncology, and outlines potential avenues for future cancer research involving this compound. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the design of studies aimed at elucidating the therapeutic potential of this compound in cancer.
Introduction to this compound
This compound, chemically described as 1-{2-fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine, was initially identified as part of a series of benzoylpiperazines developed as GlyT1 inhibitors.[1] Subsequent screening revealed its additional activity as a selective agonist for the human GPR55 receptor.[1] This dual pharmacology presents a unique opportunity for research, particularly in complex diseases like cancer where both GPR55 and GlyT1 have been shown to play significant roles.
The Role of GPR55 in Cancer
GPR55 is a lipid-sensing receptor that has been implicated in a variety of cancers, often with a pro-tumorigenic role.[2][3][4] Its endogenous ligand is L-α-lysophosphatidylinositol (LPI), which has been found at elevated levels in some cancer patients.[4][5]
GPR55 Expression and Prognostic Significance
Elevated expression of GPR55 has been observed in several cancer types and often correlates with poor prognosis.[2][4][6]
| Cancer Type | GPR55 Expression | Prognostic Correlation | Reference |
| Colorectal Cancer | High mRNA expression | Associated with shortened relapse-free survival.[2] | [2] |
| Breast Cancer | Higher levels in tumors with worse prognosis, particularly triple-negative breast cancer.[4][6] | Associated with reduced disease-free, overall, and metastasis-free survival.[6] | [4][6] |
| Glioblastoma | Increased expression in higher histological grades.[4] | Correlates with increased tumor growth.[4] | [4] |
| Pancreatic Cancer | Upregulated expression.[7] | Genetic ablation of GPR55 improves disease outcome in mouse models.[6][8] | [6][7][8] |
| Ovarian & Prostate Cancer | Expressed in cancer cell lines.[4] | LPI, the endogenous ligand, is increased in ovarian cancer patients.[4] | [4] |
| Hepatocellular Carcinoma | Highly expressed and involved in tumor proliferation and migration.[9] | Potential biomarker for predicting immunotherapy response.[9] | [9] |
GPR55 Signaling in Cancer
GPR55 activation initiates downstream signaling cascades that promote key features of cancer progression, including proliferation, migration, and invasion.[3][4] The receptor primarily signals through Gα12/13 and Gαq proteins.[2][10]
Activation of GPR55 by ligands such as LPI leads to the stimulation of multiple downstream pathways, including:
-
RhoA/ROCK Pathway: This pathway is crucial for cytoskeletal rearrangements, promoting cell migration and invasion.[4][5]
-
ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation and survival.[4][7]
-
Calcium Mobilization: GPR55 activation leads to an increase in intracellular calcium, which can trigger various cellular processes, including transcription factor activation.[4][10]
-
Transcription Factor Activation: Downstream of these pathways, GPR55 signaling can activate transcription factors such as NFAT, NF-κB, and CREB, which regulate the expression of genes involved in inflammation, cell survival, and proliferation.[4][10]
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncogenic lysophosphatidylinositol (LPI)/GPR55 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 promotes migration and adhesion of colon cancer cells indicating a role in metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive survival and prognosis analysis of GPR55 expression in hepatocellular carcinoma | Aging [aging-us.com]
- 10. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK494581A In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of GSK494581A, a dual-activity compound that acts as a GPR55 agonist and a GlyT1 inhibitor. The following sections offer step-by-step instructions for performing key assays to determine the potency and efficacy of this molecule.
Summary of this compound Activity
This compound is a benzoylpiperazine derivative with a complex pharmacological profile. It was initially identified as an inhibitor of the glycine transporter subtype 1 (GlyT1) and subsequently found to be an agonist of the G protein-coupled receptor 55 (GPR55). This dual activity makes it a valuable tool for studying the interplay between these two distinct signaling systems.
Quantitative Data Summary
The following table summarizes the key potency values for this compound at its two primary targets. These values are representative and may vary depending on the specific assay conditions and cell lines used.
| Target | Assay Type | Parameter | Value |
| Human GPR55 | Calcium Mobilization | pEC50 | ~6.8 |
| Human GlyT1 | [³H]glycine Uptake | pIC50 | ~5.0 |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like this compound initiates a signaling cascade primarily through Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), with IP3 triggering the release of intracellular calcium from the endoplasmic reticulum. The RhoA pathway can influence cytoskeletal rearrangements. A key downstream consequence of GPR55 activation is the phosphorylation of extracellular signal-regulated kinase (ERK).
Experimental Protocols
GPR55 Agonist Activity: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the agonist activity of this compound at the human GPR55 receptor by monitoring changes in intracellular calcium concentration using a fluorescent dye in HEK293 cells.
-
HEK293 cells stably expressing human GPR55 (hGPR55)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Probenecid (optional)
-
This compound
-
Positive control (e.g., L-α-lysophosphatidylinositol - LPI)
-
Fluorescence plate reader with automated injection capabilities
-
Cell Culture and Plating:
-
Culture hGPR55-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HBSS to create a dose-response range (e.g., 10 nM to 100 µM). Also, prepare a positive control (LPI) and a vehicle control (DMSO in HBSS).
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Using the plate reader's injector, add 20 µL of the this compound dilutions, positive control, or vehicle control to the respective wells.
-
Immediately begin recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of a potent agonist (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
GlyT1 Inhibitory Activity: [³H]glycine Uptake Scintillation Proximity Assay (SPA)
This protocol details the measurement of this compound's inhibitory effect on the human glycine transporter subtype 1 (GlyT1) using a scintillation proximity assay.
-
HEK293 cells stably expressing human GlyT1 (hGlyT1)
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., HBSS)
-
[³H]glycine (radioligand)
-
Wheat Germ Agglutinin (WGA) coated SPA beads
-
This compound
-
Known GlyT1 inhibitor as a positive control (e.g., Sarcosine)
-
96-well microplates suitable for scintillation counting
-
Microplate scintillation counter
-
Membrane Preparation:
-
Harvest hGlyT1-HEK293 cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (e.g., 10 nM to 100 µM) or vehicle (DMSO).
-
hGlyT1 membranes (typically 10-20 µg of protein per well).
-
[³H]glycine (at a concentration near its Km, e.g., 10-20 nM).
-
-
The total assay volume is typically 100-200 µL.
-
-
Incubation and SPA Bead Addition:
-
Incubate the plate at room temperature for 30-60 minutes with gentle agitation to allow for compound binding and glycine transport.
-
Prepare a suspension of WGA-coated SPA beads in assay buffer according to the manufacturer's instructions.
-
Add the SPA bead suspension to each well. The amount of beads will depend on the manufacturer's recommendation.
-
-
Scintillation Counting:
-
Incubate the plate for at least 1 hour at room temperature to allow the beads to settle and interact with the membranes.
-
Seal the plate and count the radioactivity using a microplate scintillation counter. The proximity of the [³H]glycine taken up by the membrane-bound transporters to the scintillant in the beads will generate a light signal.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Application Notes and Protocols for GSK494581A in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK494581A is a small molecule that exhibits a dual pharmacological profile, acting as both an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1)[1][2]. This makes it a valuable tool for studying the distinct and overlapping roles of these two important drug targets in cellular signaling and physiology. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying the function of recombinant and endogenous receptors and transporters due to their robust growth characteristics and high transfection efficiency[3][4][5]. These application notes provide detailed protocols for utilizing this compound to investigate GPR55 and GlyT1 activity in HEK293 cells.
Mechanism of Action
This compound was identified through diversity screening as a selective ligand for GPR55 and was also found to be part of a series of benzoylpiperazines that inhibit GlyT1[1][2].
-
GPR55 Agonism: As an agonist, this compound activates GPR55, a receptor implicated in various physiological processes including pain signaling and bone morphogenesis[1][2]. GPR55 activation typically leads to the coupling of G proteins, such as Gαq/11, Gα12/13, and Gαi/o, which in turn can modulate downstream signaling cascades involving intracellular calcium mobilization, RhoA activation, and modulation of MAPK/ERK pathways.
-
GlyT1 Inhibition: As a GlyT1 inhibitor, this compound blocks the reuptake of glycine from the synaptic cleft and extracellular space. This leads to an increase in extracellular glycine concentrations, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors and other glycine-gated channels.
Quantitative Data
The following table summarizes the reported potency of this compound and related compounds at human GPR55 and GlyT1, as determined in studies utilizing HEK293 cells or yeast reporter assays.
| Compound | Target | Assay Type | Cell Line/System | Potency (pEC50 / pIC50) | Reference |
| This compound | GPR55 | Yeast Reporter Gene Assay | Saccharomyces cerevisiae | ~6.0 | [1] |
| This compound | GlyT1 | [3H]glycine binding | HEK293 cells expressing GlyT1 | ~7.0 | [1] |
| GSK575594A | GPR55 | Yeast Reporter Gene Assay | Saccharomyces cerevisiae | 6.8 | [1] |
| GSK575594A | GlyT1 | [3H]glycine binding | HEK293 cells expressing GlyT1 | 5.0 | [2] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% inhibition.
Signaling Pathways
The dual activity of this compound can trigger distinct signaling pathways in HEK293 cells, particularly when these cells are engineered to express the target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
Application Notes and Protocols for GSK494581A GPR55 Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR55 is a G protein-coupled receptor that has emerged as a promising therapeutic target for a range of physiological and pathological conditions. GSK494581A is a selective small-molecule agonist of human GPR55, belonging to the benzoylpiperazine class of compounds. Notably, this compound does not exhibit agonistic activity at rodent GPR55, a critical consideration for preclinical model selection.[1] Activation of GPR55 initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq and Gα12/13 proteins. This leads to downstream effects such as intracellular calcium mobilization, RhoA activation, and phosphorylation of extracellular signal-regulated kinase (ERK).
These application notes provide detailed protocols for key functional assays to characterize the activation of human GPR55 by this compound. The described methodologies include a calcium mobilization assay, a phospho-ERK1/2 AlphaScreen® SureFire® assay, and a β-arrestin recruitment assay.
Data Presentation
Table 1: Quantitative Data for this compound Activity at GPR55
| Assay Type | Parameter | Value | Cell Line | Notes |
| Yeast Reporter Gene Assay | pEC50 | 6.5 | Saccharomyces cerevisiae | Demonstrates direct activation of the GPR55 receptor. |
| Calcium Mobilization Assay | EC50 | Correlated with yeast assay | GPR55-HEK293aeq | Suggests potent activation in mammalian cells. Specific EC50 value not yet published. |
| Phospho-ERK1/2 Assay | - | - | hGPR55-CHO | Data for this compound is not publicly available. Related compounds show activity.[2] |
| β-Arrestin Recruitment Assay | - | - | PathHunter® CHO-K1 GPR55 | Data for this compound is not publicly available. |
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway Activated by this compound
Caption: GPR55 signaling cascade upon this compound binding.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the GPR55 calcium mobilization assay.
Experimental Workflow: Phospho-ERK1/2 AlphaScreen Assaydot
References
Application Notes and Protocols: GSK494581A GlyT1 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine transporter 1 (GlyT1) is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1] By regulating glycine levels, GlyT1 plays a key role in modulating N-methyl-D-aspartate (NMDA) receptor activity, which is vital for synaptic plasticity, learning, and memory.[1][2] Inhibition of GlyT1 has emerged as a promising therapeutic strategy for treating neurological and psychiatric disorders, such as schizophrenia, by enhancing NMDA receptor function.[3] GSK494581A is a potent small molecule that has been identified as an inhibitor of GlyT1, and also as an agonist for the G-protein coupled receptor 55 (GPR55).[4][5][6] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on GlyT1.
Quantitative Data Summary
The following table summarizes the pharmacological data for this compound and reference compounds against GlyT1.
| Compound | Action on GlyT1 | Assay Type | pIC50 | IC50 (nM) | pEC50 (GPR55) | Reference |
| This compound | Inhibitor | [3H]glycine binding | 5.0 | 10,000 | 6.8 | [4] |
| Cmpd1 | Inhibitor | [3H]Org24598 competition | - | 12.5 (human), 7 (mouse) | - | |
| ALX-5407 | Inhibitor | [3H]glycine uptake | - | ~120 | - | [7] |
| Org 24598 | Inhibitor | Electrogenic Assay | - | - | - | [2] |
Signaling Pathway
The diagram below illustrates the role of GlyT1 in the glutamatergic synapse and the mechanism of action for GlyT1 inhibitors like this compound.
Caption: GlyT1 inhibition enhances NMDA receptor signaling.
Experimental Protocols
[3H]Glycine Uptake Inhibition Assay in CHO-K1 Cells
This protocol is adapted from a method for high-throughput screening of GlyT1 inhibitors.[8]
Materials:
-
Cryopreserved CHO-K1 cells stably overexpressing human GlyT1a (CHO-K1/hGlyT1a).
-
Complete F-12 medium.
-
Uptake Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose.[9]
-
[3H]Glycine.
-
This compound and other test compounds.
-
Sarcosine (for non-specific uptake control).
-
384-well plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate cryopreserved CHO-K1/hGlyT1a cells at a density of 40,000 cells/well in a 384-well plate with complete F-12 medium.[9] Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in uptake buffer.
-
Assay Initiation:
-
Aspirate the medium from the cells and wash twice with uptake buffer.[9]
-
Add the compound dilutions to the wells.
-
Add [3H]Glycine (e.g., 50 nM final concentration) to initiate the uptake.[10]
-
For non-specific uptake, add a high concentration of a non-labeled ligand like glycine (e.g., 10 mM) or sarcosine.[10]
-
-
Incubation: Incubate the plate for 15 minutes at 37°C.[10]
-
Assay Termination:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold uptake buffer to remove unincorporated [3H]Glycine.[10]
-
-
Cell Lysis and Detection:
-
Lyse the cells.
-
Transfer the lysate to a scintillation vial or a plate compatible with a scintillation counter.
-
Determine the amount of [3H]Glycine uptake by scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells after subtracting the non-specific uptake.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mass Spectrometry (MS) Binding Assay
This protocol provides an alternative to radioligand binding assays and is based on the quantification of a non-labeled reporter ligand.[4]
Materials:
-
Membrane preparations from cells expressing GlyT1.
-
Reporter ligand (e.g., Org24598).[4]
-
This compound and other test compounds.
-
Assay buffer.
-
LC-ESI-MS/MS system.[4]
Procedure:
-
Incubation:
-
In a microplate, combine the GlyT1-expressing cell membranes, the reporter ligand (e.g., 16.8 nM Org24598), and various concentrations of this compound or other test compounds.[4]
-
Incubate to allow binding to reach equilibrium.
-
-
Separation:
-
Separate the membrane-bound ligand from the free ligand using a filtration method.
-
-
Quantification:
-
Elute the bound reporter ligand from the filter.
-
Quantify the amount of bound reporter ligand using a validated LC-ESI-MS/MS method.[4]
-
-
Data Analysis:
-
Determine the amount of reporter ligand displaced by the test compound.
-
Calculate the IC50 and subsequently the Ki values from competition binding curves.[4]
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing GlyT1 inhibitors.
Caption: High-throughput screening workflow for GlyT1 inhibitors.
References
- 1. xenotech.com [xenotech.com]
- 2. Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, non-substrate-based series of glycine type 1 transporter inhibitors derived from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays | Semantic Scholar [semanticscholar.org]
- 6. Glycine receptor subunit alpha-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: GSK494581A-Induced Calcium Flux Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK494581A is a selective small-molecule agonist of the G protein-coupled receptor 55 (GPR55).[1][2] GPR55 activation is linked to various physiological processes, and its signaling cascade involves the mobilization of intracellular calcium.[3][4] This application note provides a detailed protocol for measuring the effect of this compound on intracellular calcium concentration using a fluorescence-based calcium flux assay. The principle of this assay relies on a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium ions released into the cytoplasm.[5][6][7]
Signaling Pathway of this compound
This compound acts as an agonist at the GPR55 receptor. GPR55 couples to Gq and G12/13 G-proteins.[3] Upon activation by an agonist like this compound, the receptor facilitates the exchange of GDP for GTP on the Gα subunit. The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[3] This transient increase in cytosolic calcium can be detected by calcium-sensitive fluorescent dyes.
Caption: Signaling pathway of this compound via the GPR55 receptor.
Experimental Protocol: Calcium Flux Assay
This protocol outlines the steps for a calcium flux assay using Fluo-4 AM, a common green fluorescent calcium indicator.[8][9]
Materials and Reagents
-
HEK293 cells (or other suitable cell line expressing GPR55)
-
This compound
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Probenecid (optional)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Microplate reader with fluorescence detection (Ex/Em = 490/525 nm) and automated injection capabilities.[10][11]
Experimental Workflow
Caption: Experimental workflow for the this compound calcium flux assay.
Detailed Method
1. Cell Preparation
-
The day before the assay, seed HEK293 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[10]
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in HHBS to the desired concentrations for the compound plate.
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality anhydrous DMSO to a stock concentration of 1-5 mM.[12]
-
Pluronic F-127 Solution: Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Probenecid Stock Solution (Optional): Prepare a stock solution of probenecid in HHBS or a suitable buffer. Probenecid can help to prevent the leakage of the de-esterified dye from the cells.[8]
-
Dye-Loading Solution: Prepare the dye-loading solution by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution into HHBS to final concentrations of 1-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127.[8][12] If using probenecid, add it to the dye-loading solution at a final concentration of 1-2.5 mM. Vortex the solution thoroughly.
3. Dye Loading
-
Remove the growth medium from the cell plate.
-
Wash the cells once with 100 µL of HHBS.
-
Add 100 µL of the dye-loading solution to each well.[10]
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[9]
-
After incubation, wash the cells twice with 100 µL of HHBS to remove excess dye.
-
Add 100 µL of HHBS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.[13]
4. Calcium Flux Measurement
-
Program the microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[10]
-
Set the instrument to perform a kinetic read, taking measurements every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's automated injector, add the desired concentration of this compound (typically 25-50 µL of a more concentrated solution to reach the final desired concentration) to the wells.
-
Continue to record the fluorescence intensity for an additional 2-5 minutes to capture the peak calcium response and its subsequent decay.[14]
5. Data Analysis
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the baseline fluorescence.
-
Key parameters to analyze from the kinetic data include the peak fluorescence intensity, the time to peak, and the area under the curve (AUC).[11]
-
To determine the potency of this compound, generate a dose-response curve by plotting the peak fluorescence response (or AUC) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the EC50 value.
Quantitative Data Summary
While a specific EC50 value for this compound from a calcium flux assay is not provided in the immediate search results, a related publication reports a pEC50 of 6.8 for a GPR55-selective analog, GSK575594A.[1] The potency of this compound would need to be determined experimentally by following the protocol above. The results can be summarized in a table as follows:
| Compound | Target | Assay Type | Parameter | Value |
| This compound | GPR55 | Calcium Flux | EC50 | To be determined |
| GSK575594A | GPR55 | Not Specified | pEC50 | 6.8[1] |
This application note provides a comprehensive framework for conducting a calcium flux assay to characterize the activity of this compound on the GPR55 receptor. The detailed protocol and workflow diagrams offer guidance for researchers to successfully implement this assay and obtain reliable data on the compound's potency and mechanism of action.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. icdar.org [icdar.org]
- 7. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. hellobio.com [hellobio.com]
- 10. abcam.com [abcam.com]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. Fluo-4 AM [bdbiosciences.com]
- 13. apexbt.com [apexbt.com]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-ERK Activation Assay with GSK494581A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular signal-regulated kinase (ERK) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. The activation of the ERK pathway, often referred to as the Ras-Raf-MEK-ERK pathway, culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Consequently, measuring the levels of phosphorylated ERK (p-ERK) serves as a reliable method for assessing the activity of this pathway. GSK494581A has been identified as a selective agonist for GPR55, a G protein-coupled receptor.[1] Activation of GPR55 has been shown to stimulate downstream signaling cascades that lead to the phosphorylation of ERK1/2.[2][3][4] Therefore, a p-ERK activation assay is a valuable tool for characterizing the functional consequences of GPR55 activation by this compound.
These application notes provide detailed protocols for performing p-ERK activation assays using Western blotting and ELISA to quantify the effects of this compound.
Signaling Pathway Overview
This compound acts as an agonist at the G protein-coupled receptor 55 (GPR55). Upon binding of this compound, GPR55 couples to Gαq and Gα12/13 proteins.[2][5][6] This initiates downstream signaling through two primary branches. The Gαq pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium. The Gα12/13 pathway activates RhoA, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK). Both of these pathways converge to activate the Raf-MEK-ERK cascade, resulting in the phosphorylation of ERK1/2.[4][7]
Quantitative Data
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Yeast Reporter Gene Assay | Saccharomyces cerevisiae | pEC50 | 6.8[1] |
| L-α-lysophosphatidylinositol (LPI) | Western Blot | GPR55-HEK293 | EC50 (µM) | 0.049 ± 0.004[2] |
| L-α-lysophosphatidylinositol (LPI) | Western Blot | GPR55-HEK293 | Emax (normalized to 1 µM LPI) | 1.10 ± 0.02[2] |
| AM251 | Western Blot | GPR55-HEK293 | EC50 (µM) | 0.63 ± 0.11[2] |
| AM251 | Western Blot | GPR55-HEK293 | Emax (normalized to 1 µM LPI) | 1.13 ± 0.07[2] |
| SR141716A | Western Blot | GPR55-HEK293 | EC50 (µM) | 1.14 ± 0.03[2] |
| SR141716A | Western Blot | GPR55-HEK293 | Emax (normalized to 1 µM LPI) | >1[2] |
Experimental Protocols
Two common methods for quantifying p-ERK activation are Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Western Blot Analysis of p-ERK Activation
This protocol provides a detailed method for measuring p-ERK levels in cell lysates following treatment with this compound.
Materials:
-
Cells expressing GPR55 (e.g., GPR55-transfected HEK293 cells)
-
Cell culture medium and serum
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Signal Detection:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane of the p-ERK antibodies.
-
Wash the membrane, re-block, and then repeat the immunoblotting steps using the anti-total ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels across different treatment conditions.
-
Protocol 2: ELISA for p-ERK Activation
ELISA provides a high-throughput alternative to Western blotting for quantifying p-ERK levels.
Materials:
-
p-ERK ELISA kit (containing a microplate pre-coated with a capture antibody, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Cells expressing GPR55
-
Cell culture medium and serum
-
This compound
-
Lysis buffer provided with the kit or a compatible one
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the Western blot protocol.
-
-
Sample Preparation:
-
Lyse the cells according to the ELISA kit manufacturer's instructions.
-
Determine protein concentration and normalize samples if required by the kit protocol.
-
-
ELISA Protocol (example based on a typical sandwich ELISA):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of each standard, control, and sample to the appropriate wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µL of the prepared p-ERK detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of HRP-conjugated secondary antibody solution.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of p-ERK in each sample by interpolating from the standard curve.
-
For relative comparisons, results can be expressed as fold change over the vehicle-treated control. For more accurate quantification, p-ERK levels can be normalized to total ERK levels measured in parallel wells or using a dual-detection ELISA kit.
-
Conclusion
The provided protocols offer robust methods for assessing the activation of the ERK signaling pathway in response to the GPR55 agonist this compound. The choice between Western blotting and ELISA will depend on the specific experimental needs, with Western blotting providing qualitative and semi-quantitative data, and ELISA offering a more high-throughput and quantitative approach. These assays are essential for characterizing the cellular activity of this compound and understanding its downstream signaling effects.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeled Glycine Uptake Assay Using GSK494581A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine transporters, particularly the glycine transporter 1 (GlyT1), play a crucial role in regulating glycine levels within the synaptic cleft. Glycine acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, and modulating its concentration can impact glutamatergic neurotransmission.[1][2][3][4][5][6][7] GlyT1 inhibitors, by increasing synaptic glycine, can potentiate NMDA receptor function, a therapeutic strategy being explored for central nervous system (CNS) disorders like schizophrenia.[2][4][6]
GSK494581A is a potent inhibitor of GlyT1.[8][9][10] This document provides detailed protocols for a radiolabeled glycine uptake assay to characterize the inhibitory activity of this compound and similar compounds on GlyT1. Additionally, it summarizes the pharmacological data for this compound and illustrates the underlying signaling pathway.
Pharmacological Data for this compound
This compound is a mixed-activity compound, acting as both a GlyT1 inhibitor and a GPR55 agonist.[8][9][10] The following tables summarize its reported potency.
Table 1: GlyT1 Inhibition Data for this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| pIC50 | 5.0 | HEK293 expressing GlyT1 | [³H]glycine binding assay | [8] |
| IC50 | 10 µM | HEK293 expressing GlyT1 | [³H]glycine binding assay | Calculated from pIC50 |
Table 2: GPR55 Agonist Activity of this compound
| Parameter | Value | Assay System | Reference |
| pEC50 | 6.5 | Yeast reporter gene assay | [9] |
| EC50 | 316 nM | Yeast reporter gene assay | Calculated from pEC50 |
Signaling Pathway
The primary mechanism by which GlyT1 inhibitors like this compound are thought to exert their effects in the CNS is through the potentiation of NMDA receptor activity. By blocking the reuptake of glycine into presynaptic terminals and surrounding glial cells, these inhibitors increase the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of NMDA receptors, which require both glutamate and a co-agonist (like glycine or D-serine) to be fully active.
Caption: GlyT1 Inhibition and NMDA Receptor Potentiation.
Experimental Workflow
The following diagram outlines the general workflow for the radiolabeled glycine uptake assay.
Caption: Radiolabeled Glycine Uptake Assay Workflow.
Detailed Experimental Protocol: [³H]-Glycine Uptake Assay
This protocol is designed for a 96-well plate format using Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1.
Materials and Reagents:
-
HEK293 cells stably expressing human GlyT1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
[³H]-Glycine (specific activity ~15-60 Ci/mmol)
-
This compound
-
Non-labeled glycine (for determining non-specific uptake)
-
Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
96-well cell culture plates (clear bottom, white walls for scintillation counting)
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-GlyT1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well).
-
Incubate the plates for 24-48 hours.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Gently wash the cell monolayer twice with 200 µL of pre-warmed (37°C) assay buffer per well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a concentration range that will span the expected IC50 value (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
For determining non-specific uptake, prepare a high concentration of non-labeled glycine (e.g., 10 mM).
-
Add 100 µL of the diluted compound, vehicle, or non-labeled glycine to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Glycine Uptake:
-
Prepare the [³H]-glycine working solution in assay buffer. The final concentration of [³H]-glycine in the wells should be close to its Km value for GlyT1 (typically in the low micromolar range).
-
Initiate the uptake by adding 100 µL of the [³H]-glycine working solution to each well.
-
-
Uptake Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure linear uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Immediately wash the cells three times with 200 µL of ice-cold PBS per well. This step is critical to remove extracellular [³H]-glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of cell lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.
-
Add 200 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Uptake:
-
Total Uptake = Counts per minute (CPM) in vehicle-treated wells.
-
Non-specific Uptake = CPM in wells treated with a high concentration of non-labeled glycine.
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - ((CPM in compound well - Non-specific Uptake) / (Specific Uptake))] x 100
-
-
Determine IC50:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for utilizing a radiolabeled glycine uptake assay to characterize the inhibitory activity of compounds like this compound on the GlyT1 transporter. The provided protocols and data will aid researchers in the fields of neuroscience and drug discovery in their efforts to identify and characterize novel modulators of glycinergic neurotransmission for the potential treatment of CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytokine stimulation promotes increased glucose uptake via translocation at the plasma membrane of GLUT1 in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of GSK494581A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK494581A is a synthetic small molecule that has been identified as a selective agonist of the human G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1). GPR55 is implicated in various physiological and pathological processes, including pain signaling, inflammation, and cancer. A critical consideration for the in vivo investigation of this compound is its species selectivity; it potently activates human GPR55 but does not engage the rodent ortholog. This necessitates a carefully considered experimental design, particularly the use of humanized animal models for efficacy studies.
These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental design of this compound, with a focus on preclinical models of pain, inflammation, and cancer.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| pEC50 (GPR55) | 6.8 | HEK293 | Calcium Mobilization | [1](--INVALID-LINK--) |
| pIC50 (GlyT1) | 5.0 | CHO | Glycine Uptake | [1](--INVALID-LINK--) |
Representative In Vivo Efficacy of GPR55 Modulators in Rodent Models
Note: As no specific in vivo data for this compound is publicly available, the following table presents representative data from studies on other GPR55 modulators to illustrate potential experimental endpoints and expected effect sizes.
| Compound | Animal Model | Disease Area | Dose & Route | Endpoint | % Effect vs. Vehicle | Reference |
| O-1602 (Agonist) | Rat CCI Model | Neuropathic Pain | 20 mg/kg, i.p. | Paw Withdrawal Threshold | ~50% increase | [2](--INVALID-LINK--) |
| CID16020046 (Antagonist) | Mouse DSS Colitis | Inflammation | 10 mg/kg, i.p. | Disease Activity Index | ~40% decrease | [3](--INVALID-LINK--) |
| Cannabidiol (Antagonist) | Mouse Xenograft (PDAC) | Cancer | 15 mg/kg, i.p. | Tumor Volume | ~50% reduction (with gemcitabine) | [4](--INVALID-LINK--) |
Signaling Pathway
The activation of GPR55 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary G proteins coupled to GPR55 are Gαq and Gα12/13. Activation of these pathways leads to the stimulation of phospholipase C (PLC) and RhoA, respectively. This results in an increase in intracellular calcium levels and the activation of downstream effector proteins, which can influence cellular processes such as proliferation, migration, and cytokine release.
Caption: GPR55 Signaling Pathway.
Experimental Workflow
A proposed workflow for the in vivo evaluation of this compound in a humanized mouse model is depicted below. This workflow outlines the key stages from animal model generation to data analysis.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Generation of Humanized Mice
Objective: To generate immunodeficient mice with a functional human immune system capable of responding to a human-specific GPR55 agonist.
Materials:
-
NOD-scid IL2rγnull (NSG) mice (6-8 weeks old)[5]
-
Cryopreserved human CD34+ hematopoietic stem cells (HSCs)[1]
-
Sterile PBS
-
Irradiator
Protocol:
-
Sublethally irradiate NSG mice with 200-250 cGy.[5]
-
Allow a 4-24 hour recovery period post-irradiation.
-
Thaw human CD34+ HSCs according to the supplier's protocol.
-
Resuspend HSCs in sterile PBS at a concentration of 1-5 x 10^5 cells per 100 µL.
-
Inject 100 µL of the cell suspension intravenously (i.v.) via the tail vein.[1]
-
House the mice in a specific pathogen-free environment.
-
At 8-12 weeks post-engraftment, monitor the level of human immune cell reconstitution by flow cytometry.[2][6] Collect a small volume of peripheral blood and stain for human CD45 (hCD45) and other lineage markers (e.g., CD3, CD19, CD33). Mice with >25% hCD45+ cells in the blood are typically considered successfully engrafted and suitable for experiments.[2]
Formulation and Administration of this compound
Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration. As this compound is a benzoylpiperazine derivative, it is likely to have poor aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Protocol (for Intravenous Administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For the final formulation, prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Vortex the final formulation thoroughly to ensure complete dissolution.
-
Administer the formulation via intravenous injection. The volume of injection should be adjusted based on the animal's body weight (typically 5-10 mL/kg).
In Vivo Efficacy Models
Objective: To evaluate the analgesic efficacy of this compound in a model of neuropathic pain.
Protocol:
-
Anesthetize successfully humanized mice.
-
Surgically expose the sciatic nerve in one hind limb.
-
Loosely ligate the nerve with 4-0 chromic gut sutures at four locations.
-
Close the incision and allow the animals to recover for 7-14 days to allow for the development of mechanical allodynia.
-
Establish a baseline for mechanical sensitivity using von Frey filaments.
-
Administer this compound or vehicle intravenously.
-
Measure the paw withdrawal threshold at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to assess the anti-allodynic effect.
-
At the end of the study, collect spinal cord and dorsal root ganglia for biochemical analysis (e.g., cytokine levels, GPR55 expression).
Objective: To assess the anti-inflammatory potential of this compound in a model of colitis.
Protocol:
-
Provide humanized mice with drinking water containing 2-3% DSS for 5-7 days to induce colitis.
-
Monitor the animals daily for weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
On day 3, begin treatment with this compound or vehicle intravenously, once daily.
-
Continue treatment for the duration of the study.
-
At the end of the study (day 7-10), euthanize the animals and collect the colon.
-
Measure the colon length and weight.
-
Perform histological analysis of colon sections to assess tissue damage and immune cell infiltration.
-
Analyze colon tissue homogenates for myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6, IL-1β).
Objective: To determine the anti-tumor efficacy of this compound.
Protocol:
-
Subcutaneously implant a human cancer cell line known to express GPR55 (e.g., pancreatic, colon, or glioblastoma cells) into the flank of humanized mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the animals into treatment groups (vehicle and this compound).
-
Administer this compound or vehicle intravenously at a predetermined schedule (e.g., once daily or every other day).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
When tumors in the control group reach a predetermined size, euthanize all animals.
-
Excise the tumors, weigh them, and process them for histological and biochemical analysis (e.g., proliferation markers like Ki67, apoptosis markers like cleaved caspase-3, and analysis of immune cell infiltration).
Disclaimer: These protocols are intended as a guide. The specific details of the experimental design, including animal models, dosing regimens, and endpoints, should be optimized based on the scientific question and institutional guidelines. Given the human-specific activity of this compound, the use of appropriate humanized models is critical for obtaining meaningful efficacy data.
References
- 1. Sustained Engraftment of Cryopreserved Human Bone Marrow CD34+ Cells in Young Adult NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creation of “Humanized” Mice to Study Human Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 signalling promotes proliferation of pancreatic cancer cells and tumour growth in mice, and its inhibition increases effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transplantation of CD34+ HSPCs into NSG Mice [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for GSK494581A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK494581A is a synthetic small molecule that has been identified as a potent and specific agonist for the G protein-coupled receptor 55 (GPR55).[1] It also exhibits inhibitory activity against the glycine transporter subtype 1 (GlyT1).[1] This dual activity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of GPR55 and GlyT1. These application notes provide an overview of the recommended use of this compound in cell culture, including suggested concentration ranges, experimental protocols, and a description of the relevant signaling pathways.
Data Presentation
Physicochemical Properties and Potency
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₀FN₃O₄S | N/A |
| Molecular Weight | 575.66 g/mol | N/A |
| Target(s) | GPR55 (agonist), GlyT1 (inhibitor) | [1] |
| pEC₅₀ for human GPR55 | 6.8 | [1] |
| EC₅₀ for human GPR55 | ~158 nM | Calculated |
Recommended Concentration Ranges for Cell Culture Assays
Comprehensive data on the optimal concentration of this compound for a wide range of cell-based assays and cell lines is limited. The provided pEC₅₀ value of 6.8 for human GPR55 in HEK293 cells suggests that a concentration range of 10 nM to 1 µM would be a suitable starting point for most signaling assays.[1] It is strongly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental endpoint. For GlyT1 inhibition assays, a similar concentration range can be used as a starting point.
| Assay Type | Cell Line | Recommended Starting Concentration Range | Notes |
| GPR55 Signaling (e.g., Ca²⁺ mobilization, ERK phosphorylation) | HEK293 | 10 nM - 1 µM | Based on pEC₅₀ of 6.8.[1] |
| GlyT1 Inhibition | CHO-K1/hGlyT1a | 100 nM - 10 µM | Based on general screening concentrations for GlyT1 inhibitors.[2] |
| Cytotoxicity/Cell Viability | Various | To be determined empirically | It is crucial to assess the cytotoxic profile of this compound in the cell line of interest before conducting functional assays. |
Signaling Pathways
This compound, as a GPR55 agonist, is expected to activate the downstream signaling pathways of this receptor. GPR55 is known to couple to Gαq and Gα12/13 proteins. Activation of these G proteins initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and RhoA. PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. The RhoA pathway can also contribute to downstream signaling. These initial events converge on the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), CREB (cAMP response element-binding protein), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which regulate the expression of various genes involved in processes like cell proliferation, differentiation, and inflammation.
GPR55 Signaling Pathway activated by this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: GPR55 Activation Assay - Intracellular Calcium Mobilization
This protocol describes a general method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to GPR55 activation by this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing GPR55 (e.g., HEK293-GPR55 stable cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the GPR55-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
-
Dye Loading: a. Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Typically, a 2-5 µM working solution of the dye with 0.02% Pluronic F-127 in assay buffer is used. b. Remove the culture medium from the wells and wash the cells once with the assay buffer. c. Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye. Add 100 µL of fresh assay buffer to each well.
-
Compound Preparation: Prepare a 2X working solution of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Measurement of Calcium Flux: a. Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen calcium indicator. b. Record a baseline fluorescence reading for 10-20 seconds. c. Using the plate reader's injector, add 100 µL of the 2X this compound working solution (or vehicle control) to the respective wells. d. Immediately start recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent return to baseline.
Workflow for Intracellular Calcium Mobilization Assay.
Protocol 2: General Cytotoxicity Assay
As no specific cytotoxicity data for this compound is readily available, it is essential to determine its effect on cell viability in the chosen cell line and concentration range. A common method is the MTT or XTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period relevant to the planned functional assays (e.g., 24, 48, or 72 hours).
-
Viability Assessment: a. Add the MTT or XTT reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by viable cells. c. If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).
Mandatory Disclaimers
-
This compound is for research use only and is not for human or veterinary use.
-
The information provided in these application notes is intended as a guide. Optimal experimental conditions, including concentrations and incubation times, must be determined by the end-user for their specific cell type and assay.
-
It is the responsibility of the user to ensure that all experiments are conducted in accordance with institutional and national safety guidelines. A thorough literature search and risk assessment should be performed before using this compound.
References
GSK494581A solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK494581A is a dual-activity small molecule that functions as both a potent agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1).[1][2] This unique pharmacological profile makes it a valuable tool for investigating the physiological roles of GPR55 and GlyT1 in various processes, including pain signaling, bone morphogenesis, and neurotransmission.[1][2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro experiments.
Physicochemical Properties and Solubility
This compound is supplied as a solid powder and is soluble in dimethyl sulfoxide (DMSO). While a definitive upper solubility limit is not consistently reported, it is readily soluble in DMSO to prepare stock solutions of high concentrations.
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₈F₂N₂O₄S |
| Molecular Weight | 514.59 g/mol |
| Appearance | Solid powder |
| Primary Target(s) | GPR55 (Agonist), GlyT1 (Inhibitor) |
| pEC₅₀ (human GPR55) | 6.8[1] |
Table 2: Preparation of this compound Stock Solutions in DMSO
The following table provides volumes of DMSO required to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of this compound solid.
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.94 mL | 9.72 mL | 19.43 mL |
| 5 mM | 0.39 mL | 1.94 mL | 3.89 mL |
| 10 mM | 0.19 mL | 0.97 mL | 1.94 mL |
| 50 mM | 0.04 mL | 0.19 mL | 0.39 mL |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution to working concentrations.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (refer to Table 2). For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 0.19 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).
Cell-Based Assay for GPR55 Activation
Objective: To determine the agonist activity of this compound on GPR55 expressed in a suitable cell line (e.g., HEK293 cells). This protocol describes a general method for measuring intracellular calcium mobilization, a common downstream event of GPR55 activation.
Materials:
-
HEK293 cells stably or transiently expressing human GPR55
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with appropriate filters
Procedure:
-
Cell Seeding: Seed GPR55-expressing HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and wash once with PBS.
-
Add the dye-loading buffer to each well and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range to test would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent effects.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound working solutions to the respective wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the dose-response curve of this compound and determine the EC₅₀ value.
-
Cell-Based Assay for GlyT1 Inhibition
Objective: To determine the inhibitory activity of this compound on GlyT1-mediated glycine uptake in a suitable cell line (e.g., CHO or HEK293 cells stably expressing human GlyT1).
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1
-
Cell culture medium
-
Uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose)
-
[³H]-glycine (radiolabeled glycine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Scintillation cocktail
-
96-well microplate
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed GlyT1-expressing cells into a 96-well plate and grow to confluence.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in uptake buffer. A common screening concentration for GlyT1 inhibitors is 10 µM.[3] For an IC₅₀ determination, a concentration range from 1 nM to 30 µM would be appropriate.
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells twice with uptake buffer.
-
Pre-incubate the cells with the this compound working solutions or vehicle (containing the same final concentration of DMSO) for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate glycine uptake by adding uptake buffer containing a fixed concentration of [³H]-glycine.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells (e.g., with a lysis buffer or distilled water) and transfer the lysate to scintillation vials.
-
-
Measurement and Analysis:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of glycine uptake for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The dual activity of this compound engages two distinct signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for characterizing the compound.
Caption: GPR55 Signaling Pathway Activated by this compound.
Caption: Mechanism of GlyT1 Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK494581A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK494581A in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or Low Agonist Response on GPR55 | Incorrect Species: this compound is an agonist for human GPR55 but does not activate the rodent ortholog.[1] | Ensure your experimental system (e.g., cell line) expresses human GPR55. |
| Compound Degradation: Improper storage can lead to loss of activity. | Store this compound as a dry powder at -20°C for long-term storage and in DMSO at -20°C for shorter periods. Avoid repeated freeze-thaw cycles. | |
| Low Receptor Expression: The cell line may not have sufficient GPR55 expression. | Verify GPR55 expression levels via qPCR, Western blot, or other suitable methods. Consider using a cell line with higher or induced expression. | |
| Suboptimal Assay Conditions: The assay buffer, temperature, or incubation time may not be optimal. | Optimize assay parameters. Refer to established protocols for GPR55 activation assays. | |
| Inconsistent GlyT1 Inhibition | Compound Precipitation: this compound is soluble in DMSO, but may precipitate in aqueous buffers. | Prepare fresh dilutions in your final assay buffer from a concentrated DMSO stock. Visually inspect for any precipitation. Consider the use of a surfactant like Pluronic F-127 to improve solubility. |
| Cell Line Variability: Different cell lines may have varying levels of GlyT1 expression and activity. | Characterize GlyT1 expression and function in your chosen cell line. | |
| Assay Interference: Components of the assay medium may interfere with the glycine uptake assay. | Run appropriate vehicle and positive controls to ensure assay validity. | |
| High Background Signal in Assays | Non-specific Binding: At high concentrations, the compound may exhibit non-specific effects. | Perform a dose-response curve to determine the optimal concentration range. Include a negative control (e.g., untransfected cells) to assess non-specific effects. |
| Cell Health: Unhealthy or dying cells can lead to artifacts in the assay readout. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay in parallel. | |
| Unexpected Off-Target Effects | Activation of Other Pathways: Although reported to be selective, high concentrations might engage other targets. | Review the literature for known off-target effects of benzoylpiperazine compounds. Profile the compound against a panel of related receptors if unexpected activity is observed. This compound has been shown to be inactive at cannabinoid receptors.[1] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a dual-activity compound. It acts as an agonist of the human G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1).[1]
2. What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a dry powder at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C.
3. Can I use this compound in experiments with rodent cells or tissues?
This compound does not activate rodent GPR55.[1] Therefore, it is not suitable for studying GPR55 agonism in rodent systems. Its activity on rodent GlyT1 should be independently verified.
4. What are the expected downstream signaling events upon GPR55 activation by this compound?
Activation of GPR55 typically leads to the coupling of Gαq and Gα12/13 G-proteins. This results in the activation of phospholipase C (PLC) and RhoA pathways, ultimately leading to an increase in intracellular calcium levels.
5. How does the inhibition of GlyT1 by this compound affect neuronal signaling?
By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. Glycine is a co-agonist at NMDA receptors, so increased glycine levels can potentiate NMDA receptor-mediated neurotransmission.
Quantitative Data Summary
| Parameter | Value | Assay System |
| pEC50 for human GPR55 | 6.8 | Yeast Reporter Gene Assay |
| pIC50 for human GlyT1 | 5.0 | [3H]glycine binding to HEK293 cells |
Experimental Protocols
HEK293 Cell-Based Calcium Mobilization Assay for GPR55 Activation
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human GPR55 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
- Seed cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.
3. Calcium Assay:
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells with assay buffer.
- Use a fluorescence plate reader to measure the baseline fluorescence.
- Add the diluted this compound to the wells and immediately begin recording the fluorescence intensity over time.
- Include a positive control (e.g., a known GPR55 agonist like L-α-lysophosphatidylinositol) and a vehicle control (DMSO in assay buffer).
4. Data Analysis:
- Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the response of the positive control.
- Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Glycine Uptake Assay for GlyT1 Inhibition in HEK293 Cells
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human GlyT1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
- Seed cells into 24-well plates and grow to confluence.
2. Assay Procedure:
- Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
- Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15 minutes at 37°C.
- Initiate the uptake by adding a mixture of [3H]glycine and unlabeled glycine to each well.
- Incubate for a defined period (e.g., 10 minutes) at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the amount of [3H]glycine uptake for each condition.
- Normalize the data to the uptake in the vehicle-treated cells.
- Plot the percentage of inhibition against the log of the this compound concentration and fit the data to determine the IC50.
Mandatory Visualizations
References
Technical Support Center: Optimizing GSK494581A Concentration for GPR55 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GSK494581A in GPR55 activation assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound a GPR55 agonist or antagonist?
A1: this compound is a selective agonist for human GPR55.[1][2] It has been described as a mixed-activity glycine transporter subtype 1 (GlyT1) inhibitor and GPR55 agonist.[1] The confusion may arise from its identification through screening campaigns that might also identify antagonists.
Q2: What is the reported potency of this compound on human GPR55?
A2: this compound has a reported pEC50 of 6.8 for human GPR55, which corresponds to an EC50 of approximately 158 nM.[1] This value serves as a good starting point for determining the optimal concentration in your specific assay.
Q3: Does this compound activate rodent GPR55?
A3: No, this compound and other benzoylpiperazine agonists do not activate rodent GPR55.[1][2] This is due to low sequence identity (75%) between human and rodent orthologs, leading to functional differences in the ligand-binding site.[1][3] Therefore, it is crucial to use cell lines expressing human GPR55 for your experiments.
Q4: What are the known off-target effects of this compound?
A4: this compound is also an inhibitor of the glycine transporter subtype 1 (GlyT1) with a pIC50 of 5.0.[1] It is approximately 60-fold selective for GPR55 over GlyT1.[1] When interpreting results, especially at higher concentrations, consider potential confounding effects due to GlyT1 inhibition, particularly in experimental systems where GlyT1 is functionally relevant.
Q5: What are the primary signaling pathways activated by GPR55?
A5: GPR55 activation can lead to the stimulation of multiple signaling pathways, often in a ligand- and cell-type-dependent manner, a phenomenon known as biased agonism.[4][5] Key pathways include the activation of G proteins Gαq, Gα12, and Gα13, leading to downstream effects such as intracellular calcium mobilization (via PLC), RhoA activation, and ERK1/2 phosphorylation.[4][6][7]
Troubleshooting Guides
This section addresses common issues encountered during GPR55 activation assays with this compound.
General Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No response or weak signal | Incorrect GPR55 species: this compound is inactive on rodent GPR55. | - Confirm you are using a cell line expressing human GPR55. [1][2] |
| Suboptimal this compound concentration: The effective concentration can vary between assays. | - Perform a full dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific assay and cell line. | |
| Poor cell health: Unhealthy or over-confluent cells will not respond optimally. | - Ensure cells are in a logarithmic growth phase and have good viability. - Plate cells at an optimal density and allow for proper attachment. | |
| Compound instability or precipitation: this compound may have limited solubility in aqueous buffers. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). - Visually inspect the final assay buffer for any signs of precipitation. - Maintain a final solvent concentration that is non-toxic to the cells (typically ≤0.5% DMSO). | |
| High background signal | Constitutive receptor activity: Some cell lines may exhibit high basal GPR55 activity. | - Serum-starve cells for a few hours or overnight before the assay to reduce basal signaling. |
| Assay artifacts: The compound may interfere with the assay technology (e.g., autofluorescence). | - Run a control with this compound in a parental cell line not expressing GPR55 to check for receptor-independent effects. |
Specific Assay Troubleshooting
| Assay | Problem | Possible Cause | Troubleshooting Steps |
| Calcium Mobilization Assay | No calcium signal | Low GPR55 coupling to Gαq/11: The cell line may not have the appropriate G-protein machinery. | - Consider co-transfection with a promiscuous G-protein like Gα15 or Gα16 to force coupling to the calcium pathway. |
| Calcium dye loading issues: Inefficient loading or leakage of the dye. | - Optimize dye concentration and loading time/temperature for your cell line. - Use a calcium ionophore (e.g., ionomycin) as a positive control to confirm cell loading and instrument functionality. | ||
| β-Arrestin Recruitment Assay | Weak or no recruitment signal | Transient interaction: The interaction between GPR55 and β-arrestin might be transient (Class A interaction). | - Optimize the agonist incubation time. Perform a time-course experiment to capture the peak signal. |
| Low endogenous β-arrestin levels: Insufficient β-arrestin for a robust signal. | - Consider using a cell line that overexpresses a tagged β-arrestin. | ||
| ERK1/2 Phosphorylation Assay | High basal pERK levels | Serum components: Serum in the culture medium activates the MAPK pathway. | - Crucial Step: Serum-starve the cells for at least 4 hours, or overnight, before stimulation. |
| Mechanical stress: Handling of the plates can induce ERK phosphorylation. | - Handle cell plates gently during media changes and compound addition. | ||
| No pERK signal | Suboptimal stimulation time: The peak of ERK phosphorylation is transient. | - Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time for this compound in your system. | |
| Low receptor expression: Not enough receptors to generate a detectable signal. | - Use a cell line with confirmed high expression of human GPR55. |
Quantitative Data Summary
The following tables provide a summary of key parameters for GPR55 and its ligands.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Target | Reference |
| pEC50 | 6.8 | Human GPR55 | [1] |
| EC50 | ~158 nM | Human GPR55 | Calculated |
| pIC50 | 5.0 | Human GlyT1 | [1] |
| Selectivity | ~60-fold | GPR55 vs. GlyT1 | [1] |
| Activity on Rodent GPR55 | Inactive | Rodent GPR55 | [1][2] |
Table 2: Typical Performance Metrics for GPR55 High-Throughput Screening Assays
| Parameter | Typical Value | Assay Type | Significance | Reference |
| Z'-factor | 0.78 | β-arrestin recruitment | Indicates excellent assay quality and suitability for HTS. A Z' > 0.5 is considered robust. | [8][9][10] |
| Signal-to-Background (S/B) | 32.4 | β-arrestin recruitment | Represents the dynamic range of the assay. | [8][9] |
| Signal Window | 12.3 | β-arrestin recruitment | A measure of the separation between the positive and negative controls. | [8] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Plating: Seed HEK293 cells stably expressing human GPR55 in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an organic anion transporter inhibitor like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of this compound in a suitable assay buffer. Perform serial dilutions to create a dose-response curve (e.g., from 20 µM down to 2 nM).
-
Prepare a positive control (e.g., a known GPR55 agonist like LPI or a calcium ionophore like ionomycin) and a vehicle control (e.g., 0.5% DMSO in assay buffer).
-
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Add the 2X compound solutions to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter®)
-
Cell Plating: Use a cell line engineered for β-arrestin assays (e.g., U2OS or CHO) stably expressing human GPR55 fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment. Plate the cells in a 96-well white, solid-bottom plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Agonist Stimulation: Add the this compound dilutions to the cells and incubate for 60-90 minutes at 37°C, 5% CO2.
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow for substrate conversion.
-
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the relative light units (RLU) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Plating and Serum Starvation: Plate HEK293 cells expressing human GPR55 in 6-well plates. Once they reach ~80% confluency, replace the growth medium with serum-free medium and incubate for 4-16 hours.
-
Compound Stimulation:
-
Prepare different concentrations of this compound in serum-free medium.
-
Stimulate the cells with the compound for a predetermined optimal time (e.g., 5-15 minutes) at 37°C. Include a vehicle control and a positive control (e.g., LPI).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 (t-ERK) as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each sample.
-
Normalize the data to the vehicle control and plot the fold-change against the this compound concentration.
-
Visualizations
Caption: GPR55 signaling upon this compound activation.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophospholipid stereoisomers exert distinct GPR55-mediated functions via different Gα subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. data.broadinstitute.org [data.broadinstitute.org]
Navigating Experimental Nuances with GSK494581A: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing GSK494581A in their experiments. Addressing potential sources of variability and offering troubleshooting strategies, this resource aims to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic small molecule that exhibits a dual pharmacological profile. It functions as an agonist for the G protein-coupled receptor 55 (GPR55) and as an inhibitor of the glycine transporter subtype 1 (GlyT1)[1].
Q2: Is the activity of this compound consistent across different species?
No, and this is a critical consideration for experimental design. The agonist activity of this compound at GPR55 is species-specific, showing potent activation of human GPR55 but not rodent GPR55[1][2]. This is attributed to the relatively low amino acid sequence identity (75%) between the human and rodent orthologs of GPR55, which likely results in significant differences in the ligand-binding pocket[1][2]. Therefore, experiments aimed at studying GPR55 agonism should utilize human cell lines or human-derived reagents.
Q3: What are the known downstream signaling pathways activated by this compound through GPR55?
GPR55 activation by agonists like this compound initiates signaling cascades through Gq and G12/13 proteins[3]. This coupling leads to the activation of phospholipase C (PLC), which in turn results in the generation of inositol 1,4,5-trisphosphate (IP3) and the subsequent release of intracellular calcium[3]. The G12/13 pathway can also involve the activation of the RhoA signaling pathway[3][4].
Q4: Are there potential off-target effects to consider when using this compound?
Besides its activity at GPR55, this compound is also an inhibitor of GlyT1[1]. Researchers should be aware of this dual activity and consider its potential implications in their experimental system, especially in neuronal models where glycine transport is a key process. Profiling of related benzoylpiperazine compounds has shown them to be inactive at cannabinoid receptors (CB1 and CB2) and a broad range of other molecular targets[1].
Troubleshooting Guide
Issue 1: Inconsistent or No Response to this compound in Functional Assays
Possible Cause:
-
Species Mismatch: You are using a rodent cell line or primary cells to study GPR55 agonism. As noted, this compound does not activate rodent GPR55[1][2].
-
Incorrect Assay Conditions: The assay buffer, cell density, or incubation times may not be optimal for detecting GPR55 activation.
-
Low GPR55 Expression: The cell line used may have low or no endogenous expression of GPR55.
Troubleshooting Steps:
-
Verify Species Origin: Confirm that your experimental system is of human origin (e.g., HEK293 cells expressing human GPR55).
-
Optimize Assay Parameters: Titrate cell number, this compound concentration, and incubation times.
-
Confirm Receptor Expression: Use qPCR or Western blotting to verify the expression of human GPR55 in your cell line.
-
Positive Control: Use a known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), to confirm that the signaling pathway is intact in your cells[3].
Issue 2: High Background Signal or Variability in Calcium Mobilization Assays
Possible Cause:
-
Cell Health: Cells may be unhealthy, leading to leaky membranes and high basal intracellular calcium.
-
Dye Loading Issues: Inconsistent loading of calcium-sensitive dyes (e.g., Fura-2, Fluo-4) can lead to variable signals.
-
Mechanical Stimulation: Physical disturbance of the cell plate during compound addition can trigger calcium release.
Troubleshooting Steps:
-
Monitor Cell Viability: Ensure high cell viability (>95%) before starting the experiment.
-
Optimize Dye Loading: Titrate the concentration of the calcium dye and the loading time to find the optimal signal-to-noise ratio.
-
Automated Compound Addition: Use automated liquid handling to ensure gentle and consistent addition of this compound.
Issue 3: Unexpected Phenotypes Potentially Unrelated to GPR55 Activation
Possible Cause:
-
GlyT1 Inhibition: The observed effect may be due to the inhibition of glycine transporter 1, especially in neuronal or glial cell models.
Troubleshooting Steps:
-
Pharmacological Controls: Use a selective GlyT1 inhibitor that does not activate GPR55 to see if it phenocopies the effect of this compound.
-
Use GPR55 Antagonist: Pre-treat cells with a selective GPR55 antagonist to see if it blocks the effect of this compound.
-
GPR55 Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate GPR55 expression and determine if the phenotype is GPR55-dependent.
Quantitative Data Summary
Table 1: Pharmacological Activity of this compound and a Related Compound
| Compound | Target | Assay Type | Potency | Reference |
| This compound | Human GPR55 | Agonist | pEC50 = 6.8 | [1] |
| This compound | GlyT1 | Inhibitor | pIC50 = 5.0 | [1] |
| GSK575594A | Human GPR55 | Agonist | pEC50 = 6.8 | [1] |
| GSK575594A | GlyT1 | Inhibitor | pIC50 = 5.0 | [1] |
Note: pEC50 and pIC50 are the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect and the molar concentration of an inhibitor that produces 50% inhibition, respectively.
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay in HEK293 cells expressing human GPR55
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human GPR55 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- One day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in the assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
4. Calcium Flux Measurement:
- Use a plate reader equipped with fluorescence detection (e.g., FLIPR, FlexStation).
- Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
- Establish a stable baseline fluorescence reading for approximately 20 seconds.
- Add 50 µL of the this compound dilutions to the respective wells.
- Continuously record the fluorescence signal for at least 120 seconds post-addition.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the response of a positive control (e.g., a saturating concentration of an ionophore like ionomycin).
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: GPR55 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GSK494581A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GSK494581A. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a mixed-activity compound, acting as both a G protein-coupled receptor 55 (GPR55) agonist and a glycine transporter subtype 1 (GlyT1) inhibitor.[1] It is part of a series of benzoylpiperazines developed and initially patented as GlyT1 inhibitors.[1]
Q2: I'm observing unexpected effects on calcium signaling in my cell-based assays. Could this be an off-target effect of this compound?
While off-target effects are always a possibility, the observed calcium signaling is likely an on-target effect related to GPR55 agonism. GPR55 activation is known to couple to Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[2] This signaling cascade proceeds through the RhoA kinase pathway.[3] Therefore, changes in intracellular calcium are an expected outcome of GPR55 engagement by this compound.
Q3: My experimental results are inconsistent when using rodent models or cell lines. Is this a known issue with this compound?
Yes, this is a known species-specific effect. The benzoylpiperazine class of GPR55 agonists, including this compound, activates human GPR55 but not rodent GPR55.[1] This is attributed to a relatively low level of sequence identity (75%) between the human and rodent orthologs of GPR55, leading to significant functional differences in the ligand-binding site.[1] When working with rodent models or cell lines, it is crucial to confirm the species origin of the GPR55 receptor to ensure meaningful results.
Q4: Are there any known off-target effects on cannabinoid receptors?
This compound and other related benzoylpiperazines with dual GPR55 and GlyT1 activity have been profiled against a wide array of other molecular targets. These studies have shown that they are inactive at cannabinoid receptors (CB1 and CB2) and other tested targets.[1]
Q5: We have observed some signs of cellular stress and apoptosis in our long-term cultures with this compound. Is this a documented effect?
Q6: We are studying neuronal activity and see potentiation of NMDA receptor-mediated currents. Is this consistent with the mechanism of this compound?
Yes, this is an expected on-target effect. As a GlyT1 inhibitor, this compound blocks the reuptake of glycine from the synaptic cleft.[5] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5] By increasing the extracellular concentration of glycine, this compound enhances NMDA receptor function, leading to the potentiation of NMDA receptor-mediated currents.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no GPR55 activation in my assay.
-
Question: Are you using a human or rodent experimental system?
-
Answer: this compound is an agonist for human GPR55 but not rodent GPR55.[1] Ensure your cells or animal models express the human GPR55 receptor.
-
-
Question: What is the downstream readout for GPR55 activation in your assay?
-
Question: Have you confirmed the integrity and concentration of your this compound stock?
-
Answer: As with any small molecule, it is crucial to ensure the quality and accurate concentration of your compound.
-
Issue 2: Unexpected behavioral phenotypes in animal studies.
-
Question: Are you observing compulsive walking or hyperlocomotion in your rodent models?
-
Answer: While this compound's effects on rodent GPR55 are minimal, its GlyT1 inhibitory activity can be a factor. Some GlyT1 inhibitors have been associated with side effects like compulsive walking.[7] This is thought to be related to the potentiation of NMDA receptor activity.[7] Consider titrating the dose to find a therapeutic window that minimizes these behavioral effects.
-
-
Question: Are the observed phenotypes consistent with the known physiological roles of GPR55 or GlyT1?
Quantitative Data
Table 1: Potency of this compound and a Related Compound
| Compound | Target | Assay Type | Potency (pEC50/pIC50) |
| This compound | GPR55 | Yeast Reporter Gene Assay | 6.5 (pEC50) |
| GSK575594A | GPR55 | Yeast Reporter Gene Assay | 6.8 (pEC50) |
| GSK575594A | GlyT1 | Scintillation-Proximity Glycine Binding Assay | 5.0 (pIC50) |
Data sourced from Brown et al., 2011.[1]
Experimental Protocols
1. GPR55 Agonist Activity Assessment (Yeast Reporter Gene Assay)
-
Principle: This assay utilizes genetically modified yeast (e.g., Saccharomyces cerevisiae) that expresses the human GPR55 receptor. The receptor is coupled to a reporter gene (e.g., lacZ) via the yeast pheromone response pathway. Agonist binding to GPR55 activates the pathway, leading to the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Transform yeast cells with an expression vector containing the human GPR55 cDNA.
-
Culture the transformed yeast in selective media.
-
Expose the yeast cells to varying concentrations of this compound.
-
Incubate for a defined period to allow for receptor activation and reporter gene expression.
-
Measure the reporter gene product. For lacZ, this can be done using a colorimetric or fluorometric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside or fluorescein di-β-D-galactopyranoside).
-
Generate a dose-response curve to determine the pEC50 value.
-
2. GlyT1 Inhibitory Activity Assessment (Scintillation Proximity Assay - SPA)
-
Principle: This is a radioligand binding assay that measures the ability of a compound to displace a radiolabeled ligand from its target. In this case, it assesses the inhibition of radiolabeled glycine binding to GlyT1.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing human GlyT1 (e.g., HEK293 cells).
-
Couple the membranes to SPA beads.
-
In a multi-well plate, combine the membrane-coated SPA beads, a known concentration of radiolabeled glycine (e.g., [3H]glycine), and varying concentrations of this compound.
-
Incubate to allow the binding to reach equilibrium.
-
When the radiolabeled glycine binds to the GlyT1 on the SPA beads, the emitted beta particles excite the scintillant within the beads, producing light.
-
Measure the light output using a scintillation counter.
-
A decrease in light signal indicates displacement of the radiolabeled glycine by this compound.
-
Generate a dose-response curve to determine the pIC50 value.
-
Visualizations
Caption: GPR55 Signaling Pathway activated by this compound.
Caption: Mechanism of GlyT1 inhibition by this compound.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]
GSK494581A non-specific binding in assays
Welcome to the technical support center for GSK494581A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to non-specific binding of this compound in experimental assays. The following information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is known to have mixed activity as an agonist for the G protein-coupled receptor 55 (GPR55) and as an inhibitor of the glycine transporter subtype 1 (GlyT1).[1][2] Its effects in experimental systems are primarily mediated through the modulation of these two proteins.
Q2: What is non-specific binding and why is it a concern for a small molecule like this compound?
Non-specific binding refers to the interaction of a compound with proteins, lipids, or other molecules that are not its intended target.[3] This can lead to a variety of issues in assays, including high background signals, reduced potency at the intended target, and misleading data that can be misinterpreted as off-target effects.[4] Small molecules, particularly those with hydrophobic properties, can be prone to non-specific binding.[5]
Q3: Has widespread off-target activity been reported for this compound?
Studies on benzoylpiperazine analogs of this compound with activity at GPR55 and GlyT1 have shown them to be inactive when profiled against a broad range of other molecular targets, including cannabinoid receptors.[1][2] However, the potential for non-specific binding to surfaces or other proteins in an assay system should always be considered and controlled for.
Q4: What are the downstream signaling pathways of this compound's primary targets?
As an agonist of GPR55, this compound can initiate a signaling cascade involving G-proteins Gq, G12, and G13.[6][7] This can lead to the activation of RhoA and phospholipase C (PLC), resulting in an increase in intracellular calcium.[6][7] As a GlyT1 inhibitor, this compound blocks the reuptake of glycine from the synaptic cleft.[8] This leads to an increased concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby enhancing NMDA receptor function.[8]
Signaling Pathway Diagrams
Troubleshooting Guide for Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your assays.
Problem: High background signal or inconsistent results in my assay.
This is a common indicator of non-specific binding. The following steps will help you troubleshoot the issue.
Step 1: Evaluate and Optimize Assay Surfaces and Materials
Question: Could this compound be binding to my assay plates, tubes, or other consumables?
Answer: Yes, hydrophobic compounds can adsorb to plastic and glass surfaces.[9]
Troubleshooting Actions:
-
Use Low-Binding Consumables: Switch to polypropylene or other low-protein-binding microplates and tubes.
-
Pre-treatment of Surfaces: Consider pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) to reduce available sites for non-specific binding.
Experimental Protocol: Testing Different Assay Plates
-
Prepare a solution of this compound at a concentration relevant to your assay in your standard assay buffer.
-
Aliquot this solution into wells of your standard assay plate and a low-binding plate.
-
Incubate for the duration of your assay.
-
Measure the concentration of this compound remaining in the solution from both types of plates using a suitable analytical method (e.g., LC-MS).
-
Compare the recovery from each plate type. A higher recovery from the low-binding plate suggests adsorption to your standard plate.
| Plate Type | This compound Concentration (nM) - Initial | This compound Concentration (nM) - Post-Incubation | % Recovery |
| Standard Polystyrene | 100 | 75 | 75% |
| Low-Binding Polypropylene | 100 | 95 | 95% |
Step 2: Modify Buffer Composition
Question: Can I modify my assay buffer to reduce non-specific binding?
Answer: Yes, adjusting the buffer composition can significantly reduce non-specific interactions.
Troubleshooting Actions:
-
Add a Detergent: Including a non-ionic detergent, such as Tween-20 (typically at 0.01-0.1%), can help to disrupt hydrophobic interactions that lead to non-specific binding.[10]
-
Include a Carrier Protein: Adding a small amount of a carrier protein like BSA (e.g., 0.1%) to your buffer can help to block non-specific binding sites on proteins and surfaces.[10]
-
Adjust Salt Concentration: Increasing the ionic strength of your buffer with salts like NaCl can minimize non-specific electrostatic interactions.
Experimental Protocol: Optimizing Buffer Additives
-
Set up your assay with a matrix of conditions, testing different concentrations of Tween-20 and BSA.
-
Include a "no this compound" control for each buffer condition to establish the baseline.
-
Run your standard assay protocol with these modified buffers.
-
Compare the signal-to-noise ratio across the different conditions. The optimal buffer will yield a low background signal without significantly affecting the specific activity of this compound.
| Buffer Condition | Background Signal (RFU) | Specific Signal (RFU) | Signal-to-Noise Ratio |
| Standard Buffer | 5000 | 15000 | 3 |
| + 0.05% Tween-20 | 2000 | 14500 | 7.25 |
| + 0.1% BSA | 2500 | 14800 | 5.92 |
| + 0.05% Tween-20 + 0.1% BSA | 1500 | 14600 | 9.73 |
Step 3: Adjust Assay Protocol
Question: Are there any procedural changes I can make to my assay to minimize non-specific binding?
Answer: Yes, optimizing incubation times and washing steps can be very effective.
Troubleshooting Actions:
-
Minimize Incubation Times: Use the shortest incubation time necessary to achieve a robust signal. Longer incubation times can increase the opportunity for non-specific binding.
-
Increase Wash Steps: If your assay involves wash steps (e.g., cell-based assays, ELISA), increase the number and duration of washes to more effectively remove unbound this compound. Including a detergent like Tween-20 in the wash buffer can also improve washing efficiency.
Experimental Protocol: Optimizing Wash Steps
-
Perform your assay as standard.
-
After the incubation with this compound, divide your samples into groups.
-
Apply different washing protocols to each group (e.g., 3 washes vs. 5 washes; 1 minute per wash vs. 3 minutes per wash).
-
Process the samples and measure the signal.
-
Compare the background signal between the different wash protocols.
| Wash Protocol | Background Signal (RFU) |
| 3 washes, 1 min each | 4500 |
| 5 washes, 1 min each | 2500 |
| 5 washes, 3 min each | 1800 |
By systematically working through these troubleshooting steps, you can identify and mitigate the sources of non-specific binding of this compound in your experiments, leading to more accurate and reliable data.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Non-specific yet selective interactions contribute to small molecule condensate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. nicoyalife.com [nicoyalife.com]
How to control for GSK494581A off-target activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling for potential off-target activities of GSK494581A.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a dual-activity compound, acting as a potent agonist for the G protein-coupled receptor 55 (GPR55) and as an inhibitor of the glycine transporter subtype 1 (GlyT1)[1][2]. It was originally identified from a series of benzoylpiperazines screened for GlyT1 inhibition[2][3].
Q2: Has the selectivity of this compound been profiled?
A2: Yes, this compound has undergone broad selectivity-panel profiling. At a concentration of 10 µM, it showed no significant activity across a panel of over 200 molecular targets, including kinases, proteases, other enzymes, GPCRs, and ion channels. This suggests a high degree of selectivity at this concentration under the tested conditions.
Q3: How can I experimentally validate the on-target activity of this compound in my system?
A3: To confirm that this compound is active on its intended targets in your experimental model, you should perform dose-response experiments and measure the downstream consequences of GPR55 activation and GlyT1 inhibition. For GPR55, this could involve measuring changes in intracellular calcium or ERK1/2 phosphorylation[4]. For GlyT1, a glycine uptake assay is the most direct method[5][6].
Q4: What are the recommended strategies to control for potential off-target effects?
A4: A multi-pronged approach is recommended:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired biological effect in your system to minimize the likelihood of engaging lower-affinity off-targets.
-
Employ orthogonal validation methods: Use multiple, distinct assays to measure the same biological endpoint. If the effect is consistently observed with different measurement techniques, it is more likely to be an on-target effect.
-
Perform target knockdown/knockout experiments: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GPR55 or GlyT1. The biological effects of this compound should be diminished or absent in these modified systems if they are mediated by these targets.
-
Conduct cellular target engagement assays: Directly measure the binding of this compound to its intended targets in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA)[7][8].
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a biological effect that is not consistent with the known functions of GPR55 or GlyT1.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Issue 2: How to Confirm Target Engagement in Cells
You want to verify that this compound is binding to GPR55 and/or GlyT1 in your specific cell type.
Recommended Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells[7][8]. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Experimental Workflow for CETSA:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data
The following table summarizes the known potency of this compound at its primary targets.
| Target | Assay Type | Parameter | Value | Reference |
| Human GPR55 | Yeast Reporter Gene Assay | pEC50 | 6.8 | [1] |
| Human GPR55 | Ca2+ Mobilization Assay | pEC50 | 6.5 | [9] |
| Human GlyT1 | [3H]glycine Binding Assay | pIC50 | ~5.0* | [2] |
*Note: The pIC50 for GlyT1 is for the related compound GSK575594A, as a specific value for this compound was not available in the cited literature. This value provides an approximate potency.
Key Experimental Protocols
Protocol 1: GPR55 Activation Assay (ERK1/2 Phosphorylation)
This protocol measures the activation of GPR55 by quantifying the phosphorylation of downstream ERK1/2.
-
Cell Culture: Plate HEK293 cells stably expressing human GPR55 in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the cells and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence-based method.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and normalize to total ERK1/2. Plot the normalized signal against the logarithm of the this compound concentration to determine the EC50.
Protocol 2: GlyT1 Inhibition Assay ([3H]-Glycine Uptake)
This protocol directly measures the function of GlyT1 by quantifying the uptake of radiolabeled glycine.
-
Cell Culture: Plate CHO-K1 cells stably expressing human GlyT1a in a 384-well plate and culture overnight[6][10].
-
Washing: Aspirate the culture medium and wash the cells twice with an appropriate uptake buffer (e.g., containing 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose)[5].
-
Inhibitor Incubation: Add various concentrations of this compound to the wells and incubate for 20 minutes at room temperature[5]. Include wells with a known GlyT1 inhibitor for a positive control and wells with no inhibitor for a negative control.
-
Glycine Uptake: Add a solution containing a mixture of non-radioactive glycine and [3H]-glycine to all wells[5].
-
Termination of Uptake: After a defined incubation period (e.g., 10-20 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]-glycine using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for GPR55/GlyT1
This protocol is adapted for assessing the target engagement of this compound with GPR55 or GlyT1.
-
Cell Preparation: Culture cells endogenously expressing or overexpressing the target of interest. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Compound Incubation: Treat the cell suspension with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Treatment: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes[11].
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting as described in Protocol 1, using primary antibodies specific for GPR55 or GlyT1.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization and therefore target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Interpreting unexpected results with GSK494581A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GSK494581A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic small molecule that exhibits a dual mechanism of action. It functions as a potent agonist for the G-protein coupled receptor 55 (GPR55) and as an inhibitor of the glycine transporter subtype 1 (GlyT1).[1] Its activity as a GPR55 agonist is selective for the human receptor over its rodent orthologs.[1]
Q2: What are the known signaling pathways activated by GPR55?
A2: GPR55 is known to couple to several G-protein subtypes, primarily Gαq and Gα12/13. Activation of these pathways can lead to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels, and the activation of the RhoA kinase (ROCK) pathway. Downstream signaling events include the phosphorylation of extracellular signal-regulated kinase (ERK), and the activation of transcription factors such as nuclear factor of activated T-cells (NFAT) and cAMP response element-binding protein (CREB).
Q3: Is this compound active in rodent models?
A3: No, this compound is reported to be selective for human GPR55 and does not activate rodent GPR55.[1] This is a critical consideration when designing in vivo experiments or using rodent-derived cell lines.
Q4: What is the potential impact of GlyT1 inhibition in my experiments?
A4: GlyT1 is responsible for the reuptake of glycine from the synapse. Inhibition of GlyT1 by this compound can lead to increased extracellular glycine concentrations. This may potentiate the activity of N-methyl-D-aspartate receptors (NMDARs), for which glycine acts as a co-agonist. This could be a confounding factor in neuronal cell models or tissues with significant GlyT1 and NMDAR expression.
Troubleshooting Guides
Scenario 1: No response or weak response to this compound in a GPR55-mediated assay.
Question: I am not observing the expected GPR55-mediated response (e.g., calcium mobilization, ERK phosphorylation) in my cells upon treatment with this compound. What could be the issue?
Answer:
Several factors could contribute to a lack of response. Consider the following possibilities and troubleshooting steps:
-
Species of your experimental system: this compound is selective for human GPR55 and inactive at rodent GPR55.[1]
-
Troubleshooting: Confirm that you are using a human cell line or a recombinant system expressing human GPR55. If using a rodent cell line, you will need to use a GPR55 agonist known to be active in that species.
-
-
Low or absent GPR55 expression: The target cells may not express GPR55 at a sufficient level to elicit a measurable response.
-
Troubleshooting:
-
Verify GPR55 expression at the mRNA level using RT-qPCR and at the protein level using Western blot or flow cytometry.
-
If expression is low, consider using a cell line known to endogenously express high levels of GPR55 or transfecting your cells with a human GPR55 expression vector.
-
-
-
Suboptimal assay conditions: The concentration of this compound or the incubation time may not be optimal.
-
Troubleshooting: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment to determine the optimal stimulation time for your specific assay.
-
-
Compound integrity: The this compound compound may have degraded.
-
Troubleshooting: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions.
-
Scenario 2: Unexpected or off-target effects observed at high concentrations of this compound.
Question: I am observing effects that are not consistent with GPR55 activation, particularly at higher concentrations of this compound. What could be the cause?
Answer:
At higher concentrations, off-target effects or the compound's secondary activity can become more pronounced. Here are some potential explanations and how to investigate them:
-
GlyT1 Inhibition: The inhibitory effect on GlyT1 could be influencing your results, especially in neuronal models.
-
Troubleshooting:
-
Determine if your cells express GlyT1.
-
If so, test the effect of a selective GlyT1 inhibitor that does not activate GPR55. If you observe similar effects, it is likely due to GlyT1 inhibition.
-
Conversely, use a GPR55 agonist that does not inhibit GlyT1 to confirm if the primary observed effect is GPR55-mediated.
-
-
-
General cytotoxicity: High concentrations of any compound can induce cellular stress or toxicity, leading to non-specific effects.
-
Troubleshooting: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your cell line. Ensure your experimental concentrations are well below the cytotoxic threshold.
-
-
Off-target effects of the benzoylpiperazine scaffold: While this compound is reported to be selective, the benzoylpiperazine chemical class can have other biological activities.
-
Troubleshooting: If you suspect a specific off-target effect, you can use a selective antagonist for that target in conjunction with this compound to see if the unexpected effect is blocked.
-
Quantitative Data
Table 1: In Vitro Potency and Efficacy of this compound and Related Compounds
| Compound | Target | Assay Type | Cell Line | Potency (pEC50/pIC50) | Efficacy (% of max response) | Reference |
| This compound | human GPR55 | Yeast Reporter Gene | S. cerevisiae | 6.5 | Not Reported | [2] |
| This compound | human GPR55 | Calcium Mobilization | HEK293-aeq | ~6.5 | Not Reported | [2] |
| This compound | human GlyT1 | [3H]glycine binding | HEK293 | ~5.0 | Not Applicable | [1] |
| GSK575594A | human GPR55 | Yeast Reporter Gene | S. cerevisiae | 6.8 | Not Reported | [1] |
| GSK575594A | human GlyT1 | [3H]glycine binding | HEK293 | 5.0 | Not Applicable | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is for measuring Gq-coupled GPCR activation leading to intracellular calcium release using a fluorescent plate reader.
Materials:
-
Human cells expressing GPR55 (e.g., HEK293-hGPR55)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Fluorescent plate reader with an injector
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES, leaving 100 µL of buffer in each well after the final wash.
-
-
Compound Preparation: Prepare a 2X working solution of this compound in HBSS with 20 mM HEPES.
-
Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.
-
Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Inject 100 µL of the 2X this compound working solution into each well.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity (F/F0) is plotted against time. The peak response is used to generate dose-response curves.
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
This protocol details the detection of ERK1/2 phosphorylation as a downstream marker of GPR55 activation.
Materials:
-
Human cells expressing GPR55
-
6-well plates
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours prior to treatment.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 5-30 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, following the same immunoblotting and detection steps.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK to total-ERK is calculated for each sample.
Visualizations
Caption: GPR55 and GlyT1 signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for characterizing this compound's effects.
References
GSK494581A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GSK494581A. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Condition | Duration | Notes |
| Solid Form | Dry, dark at -20°C | Months to years | Long-term storage.[1] |
| Dry, dark at 0-4°C | Days to weeks | Short-term storage.[1] | |
| DMSO Stock Solution | Aliquoted, -20°C | Up to 1 month | To minimize freeze-thaw cycles. |
| Aliquoted, -80°C | Up to 6 months | For longer-term storage of solutions. | |
| Shipping | Ambient temperature | A few weeks | The compound is stable for the duration of ordinary shipping.[1] |
Note: While specific quantitative stability data in various aqueous buffers and cell culture media are not extensively published, it is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment to ensure optimal activity. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound, a dual GPR55 agonist and GlyT1 inhibitor.
Q1: I am not observing the expected agonist effect on GPR55 in my cell-based assay. What could be the reason?
A1: Several factors could contribute to a lack of GPR55 activation:
-
Compound Degradation: Ensure that this compound has been stored correctly as a dry powder and that the DMSO stock solution is fresh and has not undergone multiple freeze-thaw cycles. For critical experiments, use a freshly prepared stock solution.
-
Cell System Specificity: this compound has been shown to be an agonist for human GPR55 but may not activate the rodent ortholog.[2] Verify the species of your GPR55 construct.
-
Assay Sensitivity: The EC50 of this compound for GPR55 is in the sub-micromolar range (pEC50 = 6.5-6.8).[3] Ensure your assay is sensitive enough to detect activation at the concentrations used. Run a full dose-response curve to determine the optimal concentration.
-
G-protein Coupling: GPR55 couples to Gq and G12/13 pathways, leading to an increase in intracellular calcium. Confirm that your assay readout (e.g., calcium flux, ERK phosphorylation) is appropriate for these signaling pathways.
Q2: My results are variable between experiments. What are the potential sources of this variability?
A2: Variability can arise from several sources:
-
Inconsistent Solution Preparation: Ensure consistent and thorough vortexing when preparing the DMSO stock solution and subsequent dilutions in aqueous buffers. This compound is soluble in DMSO, but precipitation can occur when diluting into aqueous solutions.
-
Differential Target Engagement: As a dual-target modulator, slight variations in experimental conditions (e.g., cell density, incubation time, glycine concentration in the media) could shift the compound's activity profile between GPR55 and GlyT1, leading to variable outcomes.
-
Stock Solution Stability: If using a stock solution that is several weeks or months old, consider preparing a fresh stock to rule out degradation as a source of variability.
Q3: How can I differentiate the effects of GPR55 agonism from GlyT1 inhibition in my experiments?
A3: This is a key challenge when working with dual-target compounds. Here are some strategies:
-
Use of Specific Antagonists/Inhibitors: To isolate the GPR55 effect, use a selective GPR55 antagonist in a parallel experiment. To confirm GlyT1 inhibition, you can test for an increase in extracellular glycine or use a selective NMDA receptor antagonist to block the downstream effects of enhanced glycinergic tone.
-
Cell Lines with Single Target Expression: If possible, use cell lines that endogenously express only one of the targets (GPR55 or GlyT1) or engineered cell lines where one of the targets has been knocked out.
-
Varying Glycine Concentration: The inhibitory effect on GlyT1 will be more pronounced under conditions of low extracellular glycine. Modulating the glycine concentration in your assay medium may help to dissect the two activities.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: Follow this general protocol for preparing a stock solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in solubilization if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols and Visualizations
Experimental Workflow: Cell-Based Calcium Flux Assay
The following diagram illustrates a typical workflow for assessing the GPR55 agonist activity of this compound using a fluorescent calcium indicator.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
GPR55 Agonist Signaling Pathway
GlyT1 Inhibition Mechanism
References
Technical Support Center: Optimizing GSK494581A Assays
Welcome to the technical support center for GSK494581A. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio in their this compound assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
This compound is a dual-activity compound, acting as an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1).[1] Given its dual nature, a variety of assays can be employed to characterize its activity. Ensuring a high signal-to-noise ratio is critical for generating robust and reproducible data.
Troubleshooting Guides & FAQs
This section addresses common issues that can lead to a poor signal-to-noise ratio in this compound assays.
Issue 1: High Background Signal
A high background can obscure the specific signal from your assay, leading to a reduced signal-to-noise ratio.
FAQs:
-
Q: My fluorescence-based GPR55 assay has high background. What are the common causes?
-
A: High background in fluorescence assays can stem from several sources. Autofluorescence from cell culture media (especially those containing phenol red), plates, or the compound itself can be a significant contributor. For fluorescence-based assays, it is recommended to use phenol red-free media and black-walled, clear-bottom microplates to minimize background and crosstalk. Additionally, ensure that the concentration of fluorescent dyes or substrates is optimal and not in excess.
-
-
Q: I'm observing high background in my GlyT1 inhibitor scintillation proximity assay (SPA). What should I check?
-
A: In SPAs, nonspecific binding of the radiolabeled substrate ([³H]glycine) to the beads or plate wells is a common cause of high background. Ensure that your blocking steps are adequate and that the concentration of the radiolabeled ligand is not excessively high. Titrating the amount of SPA beads and optimizing washing steps can also help reduce nonspecific binding.
-
Issue 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.
FAQs:
-
Q: I am not seeing a significant response in my GPR55 calcium mobilization assay after applying this compound. What could be the problem?
-
A: A lack of signal could be due to several factors. Firstly, confirm the expression and functionality of GPR55 in your chosen cell line, as this compound's agonistic activity is specific to human GPR55 and not rodent orthologs.[1] Ensure that the calcium indicator dye is loaded correctly and that its fluorescence is not quenched. The concentration of this compound should be within the effective range (pEC₅₀ ≈ 6.5 - 6.8).[2][3][4] Finally, check the health and viability of your cells, as unhealthy cells will not respond optimally.
-
-
Q: My GlyT1 uptake assay shows little to no inhibition with this compound. What should I troubleshoot?
-
A: For a GlyT1 uptake assay, ensure that the baseline glycine transport is robust. Low transporter expression or activity will result in a small assay window. Verify the concentration and specific activity of the radiolabeled glycine. The incubation time for both the inhibitor and the substrate should be optimized. This compound has a reported pIC₅₀ of approximately 7.7 for GlyT1.[2]
-
Issue 3: High Variability Between Replicates
Inconsistent results across replicate wells can undermine the reliability of your data.
FAQs:
-
Q: My data shows significant well-to-well variability. How can I improve consistency?
-
A: High variability can be caused by inconsistent cell seeding, reagent dispensing, or temperature fluctuations across the plate. Ensure a homogenous cell suspension before seeding and use calibrated multichannel pipettes or automated liquid handlers for reagent addition. Proper mixing of reagents in each well is also crucial. Incubating plates in a stable environment will minimize edge effects.
-
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various assays.
| Target | Assay Type | Parameter | Value | Cell Line/System |
| GPR55 | Yeast Reporter Gene Assay | pEC₅₀ | ~6.5 | Saccharomyces cerevisiae |
| GPR55 | Calcium Mobilization ([Ca²⁺]i) | pEC₅₀ | ~6.8 | HEK293 |
| GlyT1 | [³H]glycine Uptake | pIC₅₀ | ~7.7 | HEK293 |
Data compiled from supplier datasheets and published literature.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize this compound.
GPR55 Agonist Activity: Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based calcium mobilization assay.
1. Cell Preparation:
- Plate human GPR55-expressing HEK293 cells in black-walled, clear-bottom 96- or 384-well plates.
- Culture cells overnight to allow for adherence.
2. Dye Loading:
- Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove cell culture medium and add the dye loading solution to each well.
- Incubate at 37°C for 45-60 minutes in the dark.
3. Compound Preparation and Addition:
- Prepare serial dilutions of this compound in the assay buffer.
- After incubation, wash the cells gently with assay buffer to remove excess dye.
- Add the this compound dilutions to the respective wells.
4. Signal Detection:
- Measure fluorescence intensity using a plate reader equipped for kinetic reading (e.g., FLIPR or FlexStation).
- Excite at ~494 nm and measure emission at ~516 nm.
- Record a baseline fluorescence before adding the compound, followed by kinetic measurements for 1-3 minutes after compound addition.
5. Data Analysis:
- Calculate the change in fluorescence from baseline.
- Plot the peak fluorescence response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀.
GlyT1 Inhibitor Activity: [³H]glycine Uptake Assay
This protocol describes a common radiolabeled glycine uptake assay.
1. Cell Preparation:
- Plate CHO or HEK293 cells stably expressing human GlyT1 in 96- or 384-well plates.
- Grow cells to confluence.
2. Compound Incubation:
- Prepare serial dilutions of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES).
- Wash the cells with buffer and then pre-incubate with the this compound dilutions for 15-30 minutes at room temperature.
3. Glycine Uptake:
- Prepare a solution containing a mixture of unlabeled glycine and [³H]glycine in the assay buffer.
- Add the glycine solution to the wells to initiate uptake.
- Incubate for a predetermined optimal time (e.g., 10-20 minutes) at room temperature.
4. Termination and Lysis:
- Aspirate the uptake solution and rapidly wash the cells with ice-cold buffer to terminate the reaction.
- Lyse the cells by adding a suitable lysis buffer or scintillant.
5. Signal Detection:
- Measure the radioactivity in each well using a scintillation counter.
6. Data Analysis:
- Determine the percent inhibition of glycine uptake at each this compound concentration relative to a vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀.
Visualizations
This compound Signaling Pathways
Caption: this compound's dual mechanism of action.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK 494581A Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
GSK494581A Assay Validation and Quality Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the validation and quality control of assays involving GSK494581A. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a small molecule that has been identified as a mixed-activity compound. It acts as an agonist for the G protein-coupled receptor 55 (GPR55) and as an inhibitor of the glycine transporter subtype 1 (GlyT1).
Q2: What are the key characteristics of this compound's activity?
A2: this compound is a specific ligand for human GPR55. Its activity at GPR55 can be assessed in functional assays measuring downstream signaling events, while its effect on GlyT1 is typically determined through glycine uptake inhibition assays.
Q3: Can I use rodent models to study the GPR55-mediated effects of this compound?
A3: No, the benzoylpiperazine class of GPR55 agonists, which includes this compound, activates human GPR55 but not rodent GPR55. This is due to significant differences in the ligand-binding sites between the species. Therefore, human cells or cell lines expressing human GPR55 should be used for these studies.
Q4: What types of assays are suitable for characterizing this compound?
A4: A variety of assays can be employed, including:
-
For GPR55 agonism:
-
GTPγS binding assays to measure G protein activation.
-
Second messenger assays (e.g., calcium mobilization, IP-One for inositol phosphate accumulation).
-
Reporter gene assays (e.g., CRE-Luciferase, SRE-Luciferase) in cells co-transfected with GPR55 and appropriate G proteins.
-
β-arrestin recruitment assays.
-
Label-free assays, such as cell impedance-based measurements.
-
-
For GlyT1 inhibition:
-
Radiolabeled glycine uptake assays using cells expressing GlyT1.
-
Membrane-based competition assays with a radiolabeled GlyT1 inhibitor.
-
Quantitative Data Summary
The following table summarizes the reported potency values for this compound at its primary targets.
| Target | Assay Type | Parameter | Value | Reference |
| Human GPR55 | Yeast Reporter Gene Assay | pEC50 | 6.8 | [1] |
| Glycine Transporter 1 (GlyT1) | Not specified | pIC50 | Not specified, but part of a series of GlyT1 inhibitors | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of GPR55 upon activation by an agonist like this compound. GPR55 couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effector pathways.
Caption: GPR55 signaling cascade initiated by an agonist.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guidance.
GPR55 Functional Assay: Calcium Mobilization
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR55 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then add the this compound dilutions and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Determine the maximum fluorescence response for each concentration and plot a dose-response curve to calculate the EC50.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No response or weak signal | Low GPR55 expression. | Verify receptor expression by qPCR or Western blot. Consider generating a higher-expressing clonal cell line. |
| Inefficient G protein coupling. | Co-transfect with a promiscuous G protein like Gα15/16 to couple the receptor to the PLC pathway. | |
| Dye loading issues. | Optimize dye concentration and loading time. Ensure the use of a non-ionic surfactant like Pluronic F-127 to aid dye loading. | |
| High background fluorescence | Autofluorescence of compounds. | Run a control plate with compounds but without cells to check for autofluorescence. |
| Cell death. | Ensure cells are healthy and not overgrown. Use a viability stain to check cell health. | |
| Variable results between wells | Inconsistent cell numbers. | Ensure even cell seeding and a confluent monolayer. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
GlyT1 Inhibition Assay: [³H]Glycine Uptake
Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing human GlyT1.
-
Cell Plating: Seed cells into 24- or 96-well plates.
-
Assay Initiation: Wash cells with uptake buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with various concentrations of this compound or vehicle control for 10-15 minutes.
-
Glycine Uptake: Add [³H]glycine to each well and incubate for a specific time (e.g., 10 minutes) at room temperature.
-
Assay Termination: Rapidly wash the cells with ice-cold uptake buffer to remove unincorporated [³H]glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of glycine uptake for each concentration of this compound and calculate the IC50.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High non-specific binding | Inefficient washing. | Increase the number and volume of washes with ice-cold buffer. |
| Transporter-independent uptake. | Determine non-specific uptake in the presence of a saturating concentration of a known GlyT1 inhibitor. | |
| Low signal-to-noise ratio | Low GlyT1 expression or activity. | Confirm GlyT1 expression and optimize uptake time and [³H]glycine concentration. |
| Insufficient incubation time. | Perform a time-course experiment to determine the linear range of glycine uptake. | |
| High well-to-well variability | Inconsistent cell density. | Ensure uniform cell seeding. |
| Temperature fluctuations. | Maintain a consistent temperature during the uptake incubation. |
Assay Validation Workflow
The following diagram outlines a general workflow for validating a cell-based assay for this compound.
Caption: General workflow for assay validation.
References
Validation & Comparative
A Comparative Guide to GSK494581A and Other GPR55 Agonists for Researchers
This guide provides a detailed comparison of GSK494581A with other prominent G protein-coupled receptor 55 (GPR55) agonists, including the endogenous ligand lysophosphatidylinositol (LPI), and the synthetic agonists O-1602 and Abn-CBD. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
GPR55 Signaling Pathway
GPR55 activation initiates a signaling cascade distinct from the classical cannabinoid receptors CB1 and CB2. Upon agonist binding, GPR55 couples to G proteins of the Gq and G12/13 families. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. The G12/13 pathway activation also engages the RhoA signaling cascade. Downstream of these events, GPR55 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Quantitative Comparison of GPR55 Agonists
The following tables summarize the binding affinity and potency of this compound and other GPR55 agonists from various in vitro assays.
Table 1: GPR55 Binding Affinity (Ki)
| Compound | Ki (nM) | Radioligand | Cell Line | Reference |
| O-1602 | Not explicitly found | [3H]CP55940 | CHO | [1][2] |
| Abn-CBD | Not explicitly found | [3H]CP55940 | CHO | [1][2] |
Table 2: GPR55 Agonist Potency (EC50 / pEC50) in Functional Assays
| Compound | Calcium Mobilization (EC50 in µM) | ERK1/2 Phosphorylation (EC50 in µM) | β-Arrestin Recruitment (EC50 in µM) |
| This compound | pEC50 = 6.5 (Yeast assay)[3] | Not explicitly found | Not explicitly found |
| LPI | 0.3[4] | 0.049[4] | 1.2[5] |
| O-1602 | 0.013[6] | Not explicitly found | Not explicitly found |
| Abn-CBD | 2.5[7][8] | Not explicitly found | Not explicitly found |
EC50 values can vary depending on the specific assay conditions and cell line used.
Table 3: Selectivity Profile
| Compound | GPR55 EC50 (µM) | CB1 EC50 (µM) | CB2 EC50 (µM) | GlyT1 pIC50 |
| This compound | pEC50 = 6.8[7][9] | Inactive[7][10] | Inactive[7][10] | 5.0[7][10] |
| O-1602 | 0.013[6] | >30[6] | >30[6] | Not applicable |
| Abn-CBD | 2.5[7][8] | >30[7][8] | >30[7][8] | Not applicable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
Radioligand Binding Assay ([3H]CP55,940)
This protocol is adapted from studies investigating ligand binding to GPR55.[1][2]
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human GPR55.
-
[3H]CP55,940 (Radioligand).
-
Test compounds (this compound, LPI, O-1602, Abn-CBD).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add 25 µg of membrane protein per well.
-
Add varying concentrations of the test compound.
-
Add 1 nM [3H]CP55,940 to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to calculate the inhibition constant (Ki) values.
Calcium Mobilization Assay (Fura-2 AM)
This protocol describes the measurement of intracellular calcium mobilization upon GPR55 activation.[11][12]
Materials:
-
HEK293 cells stably expressing human GPR55.
-
Fura-2 AM.
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
Test compounds.
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Seed HEK293-GPR55 cells into a black, clear-bottom 96-well plate and culture overnight.
-
Prepare a Fura-2 AM loading solution (e.g., 1 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Remove the culture medium and load the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add 100 µL of HBS to each well.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add the test compound at various concentrations and immediately begin recording the fluorescence ratio (340/380 nm) over time.
-
The peak change in the fluorescence ratio is used to determine the concentration-response curve and calculate the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation as a downstream marker of GPR55 activation.[10]
Materials:
-
HEK293 cells stably expressing human GPR55.
-
Serum-free culture medium.
-
Test compounds.
-
Lysis buffer.
-
Protein assay reagents.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat cells with various concentrations of the test compound for a predetermined time (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2.
-
Plot the normalized data against the compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This protocol outlines a common method for measuring GPR55-mediated β-arrestin recruitment.[8][13]
Materials:
-
A commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® from DiscoverX) co-expressing GPR55 and a β-arrestin-enzyme fragment fusion protein.
-
Cell culture medium and supplements.
-
Test compounds.
-
Detection reagents containing the enzyme substrate.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Culture the engineered cell line according to the manufacturer's instructions.
-
Seed the cells into a white, solid-bottom 384-well assay plate.
-
Allow the cells to adhere and grow for the recommended time.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature in the dark to allow the chemiluminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Analyze the data to generate concentration-response curves and calculate EC50 values.
Conclusion
This compound is a potent and selective agonist for human GPR55, with the unique characteristic of also being an inhibitor of the glycine transporter GlyT1.[7][10] In comparison to other GPR55 agonists, it demonstrates high potency, although direct comparative studies using identical assays are limited. LPI, the endogenous agonist, is a valuable tool for studying the natural function of GPR55. O-1602 and Abn-CBD are widely used synthetic agonists that exhibit high selectivity for GPR55 over the classical cannabinoid receptors. The choice of agonist for a particular study will depend on the specific research question, the desired selectivity profile, and the experimental system being used. The provided protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacology of GPR55.
References
- 1. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. GPR55: a new member of the cannabinoid receptor clan? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to GPR55 Activation: GSK494581A vs. O-1602
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent GPR55 agonists, GSK494581A and O-1602. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for a range of physiological processes, including pain signaling, inflammation, and cancer.[1][2] Both this compound and O-1602 are synthetic agonists used to probe the function of this receptor. Understanding their distinct characteristics is crucial for the design and interpretation of preclinical studies.
Performance Comparison
This compound and O-1602 exhibit distinct potencies and selectivity profiles for GPR55. O-1602 is a more potent agonist for GPR55 with a reported EC50 of 13 nM.[3][4] In contrast, this compound demonstrates a pEC50 of 6.8, which translates to an EC50 of approximately 158 nM.[3][5]
A critical differentiating factor is their off-target activity. This compound is also recognized as an inhibitor of the glycine transporter subtype 1 (GlyT1).[3][5] Conversely, O-1602, an analog of cannabidiol, shows agonistic activity at GPR18, another orphan G protein-coupled receptor, but has negligible affinity for the classical cannabinoid receptors CB1 and CB2.[6][7][8]
| Compound | Target | Activity | Potency (Human) | Off-Target Activity |
| This compound | GPR55 | Agonist | pEC50: 6.8 (~158 nM)[3][5] | GlyT1 inhibitor (pIC50: 5.0)[9] |
| O-1602 | GPR55 | Agonist | EC50: 13 nM[3][4] | GPR18 agonist[6][8]; No significant binding to CB1/CB2 (>30,000 nM)[3][4] |
GPR55 Signaling Pathways
Activation of GPR55 by agonists like this compound and O-1602 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins.[10][11] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key indicator of GPR55 activation.[10][12] Concurrently, activation of the Gα12/13 pathway leads to the activation of the small GTPase RhoA.[4][10] Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector involved in cell proliferation and differentiation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. graphpad.com [graphpad.com]
- 5. The Role of Atypical Cannabinoid Ligands O-1602 and O-1918 on Skeletal Muscle Homeostasis with a Focus on Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. A Novel Alternative in the Treatment of Detrusor Overactivity? In Vivo Activity of O-1602, the Newly Synthesized Agonist of GPR55 and GPR18 Cannabinoid Receptors | MDPI [mdpi.com]
- 9. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK494581A and LPI in GPR55 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic agonist GSK494581A and the endogenous ligand Lysophosphatidylinositol (LPI) in the context of G protein-coupled receptor 55 (GPR55) signaling. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of GPR55 function.
Introduction to GPR55 Signaling
GPR55 is a G protein-coupled receptor that has been implicated in a variety of physiological processes, including pain sensation, bone metabolism, and cancer progression.[1] Its activation by agonists initiates a cascade of intracellular signaling events. The primary G proteins coupled to GPR55 are Gαq and Gα12/G13.[2] Activation of Gαq leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. The Gα12/G13 pathway activates the small GTPase RhoA, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a role in cytoskeleton rearrangement and other cellular processes. A key downstream effector of GPR55 activation is the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK).[3]
Ligand Overview: this compound and LPI
This compound is a selective, small-molecule agonist of human GPR55, identified through diversity screening.[4][5] It belongs to a series of benzoylpiperazines that were also identified as inhibitors of the glycine transporter subtype 1 (GlyT1).[4] Of note, this compound and its analogs exhibit selectivity for human GPR55 over rodent orthologs.[4][5]
Lysophosphatidylinositol (LPI) is considered the putative endogenous ligand for GPR55.[6] It is a naturally occurring lysophospholipid that has been shown to potently activate the receptor and elicit downstream signaling.[6][7]
Quantitative Comparison of Agonist Activity
The following tables summarize the reported potency (pEC50/EC50) of this compound and LPI in various functional assays. It is important to note that these values were determined in different studies and experimental systems, which may account for some of the variability.
| Ligand | Assay Type | Cell Line | Potency (pEC50) | Reference |
| This compound | Yeast Reporter Gene | Saccharomyces cerevisiae | 6.8 | [4] |
| This compound | Not Specified | Not Specified | 6.5 | [8] |
| Ligand | Assay Type | Cell Line | Potency (EC50) | Reference |
| LPI | ERK1/2 Phosphorylation | hGPR55-HEK293 | ~200 nM | [7] |
| LPI | Calcium Mobilization | hGPR55-HEK293 | ~200 nM | [7] |
| LPI | p38 MAP Kinase Phosphorylation | hGPR55-HEK293 | ~300 nM | [7] |
| LPI | Not Specified | Not Specified | 1.2 µM | [9] |
GPR55 Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to GSK494581A and Other GlyT1 Inhibitors for CNS Research
For Researchers, Scientists, and Drug Development Professionals
The glycine transporter 1 (GlyT1) has emerged as a compelling target for therapeutic intervention in central nervous system (CNS) disorders, particularly schizophrenia, where N-methyl-D-aspartate (NMDA) receptor hypofunction is a key pathological feature. By inhibiting GlyT1, the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor, is increased, thereby potentiating NMDA receptor function. This guide provides a comparative overview of GSK494581A and other prominent GlyT1 inhibitors—bitopertin, iclepertin (BI 425809), and PF-03463275—supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Enhancing NMDA Receptor Signaling
GlyT1 inhibitors exert their effects by blocking the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This leads to an elevation of extracellular glycine levels, increasing the occupancy of the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor to be activated, both the glutamate binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit must be occupied. Therefore, by increasing synaptic glycine, GlyT1 inhibitors facilitate NMDA receptor-mediated glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK494581A and Sarcosine as GlyT1 Inhibitors
For Immediate Release
This guide provides a detailed comparison of two key compounds, GSK494581A and the endogenous amino acid sarcosine, in the context of Glycine Transporter 1 (GlyT1) inhibition. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Introduction
Glycine Transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the synaptic cleft. As glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, modulating GlyT1 activity presents a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This guide examines two compounds that inhibit GlyT1: this compound, a synthetic benzoylpiperazine, and sarcosine (N-methylglycine), a naturally occurring amino acid derivative.
Mechanism of Action
This compound is a potent inhibitor of GlyT1.[1] In addition to its activity on GlyT1, it has been identified as an agonist for the G protein-coupled receptor 55 (GPR55).[1][2] Its dual activity suggests a complex pharmacological profile that may influence multiple signaling pathways.
Sarcosine acts as a competitive inhibitor of GlyT1.[3][4] By competing with glycine for uptake, it increases the extracellular concentration of glycine, thereby enhancing NMDA receptor activation.[3] Sarcosine also functions as a direct co-agonist at the NMDA receptor, further potentiating its activity.[3][4][5]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and sarcosine, providing a direct comparison of their potency and activity.
Table 1: GlyT1 Inhibition Data
| Compound | Target | Parameter | Value | Reference |
| This compound | GlyT1 | pIC50 | 5.0 | [1] |
| Sarcosine | GlyT1 | IC50 | 40 - 150 µM | [5] |
Table 2: Additional Pharmacological Activity
| Compound | Target | Parameter | Value | Reference |
| This compound | GPR55 | pEC50 | 6.8 | [1] |
| Sarcosine | NMDA Receptor | EC50 (co-agonist) | 26 µM | [5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by GlyT1 inhibition and GPR55 activation.
Experimental Protocols
[³H]Glycine Uptake Inhibition Assay
This assay is a standard method to determine the inhibitory potential of compounds on GlyT1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against GlyT1-mediated glycine uptake.
Materials:
-
Flp-in™-CHO cells stably transfected with human GlyT1 (hGlyT1) cDNA.
-
Complete F-12 medium.
-
Uptake buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, 10 mM D-glucose.[6]
-
[³H]Glycine (radiolabeled glycine).
-
Non-radioactive glycine.
-
Test compounds (e.g., this compound, sarcosine).
-
Selective GlyT1 inhibitor for determining non-specific uptake (e.g., Org24598).[6]
-
Scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Plate the hGlyT1-transfected CHO cells in 96-well plates at a density of 40,000 cells/well and culture for 24 hours.[6]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with the uptake buffer.[6]
-
Inhibitor Incubation: Incubate the cells for 20 minutes at 22°C with varying concentrations of the test compound or control vehicle.[6] To determine non-specific uptake, a separate set of wells is incubated with a high concentration of a known selective GlyT1 inhibitor.
-
Glycine Uptake: Add a solution containing a mixture of non-radioactive glycine and [³H]glycine to each well and incubate for a defined period (e.g., 15 minutes) at 37°C.[7]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of [³H]glycine taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Scintillation Proximity Assay (SPA) for [³H]Glycine Binding
This high-throughput assay measures the binding of a radiolabeled ligand to its target without the need for a separation step.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace the binding of [³H]glycine to membranes expressing GlyT1.
Materials:
-
HEK293 cell membranes expressing GlyT1.
-
[³H]Glycine.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Test compounds.
-
Assay buffer.
-
Microplate scintillation counter.
Procedure:
-
Bead-Membrane Coupling: Incubate the GlyT1-expressing cell membranes with SPA beads to allow for binding.
-
Assay Setup: In a microplate, combine the bead-membrane complex, [³H]glycine, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the light emitted from the SPA beads using a microplate scintillation counter. Light is only produced when the radiolabeled ligand is in close proximity to the bead, i.e., bound to the receptor on the membrane.
-
Data Analysis: The amount of light emitted is proportional to the amount of [³H]glycine bound to GlyT1. Calculate the percentage of displacement for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound and sarcosine both demonstrate inhibitory activity at GlyT1, a key transporter in the regulation of glutamatergic neurotransmission. While sarcosine is a well-characterized competitive inhibitor and NMDA receptor co-agonist, this compound presents a more complex profile with additional potent activity at the GPR55 receptor. The choice between these compounds for research or therapeutic development will depend on the specific application and whether the dual activity of this compound is a desired or confounding factor. The provided experimental protocols offer standardized methods for the continued evaluation and comparison of these and other GlyT1 inhibitors.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Comparative Analysis of GSK494581A Cross-reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G protein-coupled receptor (GPCR) cross-reactivity profile of GSK494581A, a known agonist of GPR55. The information is intended to assist researchers in evaluating the selectivity of this compound and in designing experiments for further investigation.
This compound is a benzoylpiperazine derivative that has been identified as a potent agonist of the orphan GPCR, GPR55.[1][2] Originally developed as an inhibitor of the glycine transporter subtype 1 (GlyT1), its activity at GPR55 presents an interesting case of dual pharmacology.[1] Understanding the selectivity of this compound is crucial for its use as a chemical probe to elucidate the physiological and pathological roles of GPR55.
Quantitative Data Summary
While comprehensive quantitative cross-reactivity data for this compound against a broad panel of GPCRs is not publicly available, the following table summarizes the known potency values for its primary targets. It has been reported that several compounds from this series, including this compound, have been profiled against a wide array of other molecular targets and were found to be inactive at cannabinoid receptors (CB1 and CB2) and all other targets tested, indicating a high degree of selectivity.[1]
| Target | Assay Type | Parameter | Value | Reference |
| Human GPR55 | Functional (Yeast Reporter) | pEC50 | 6.8 | [1] |
| Human GlyT1 | Binding ([3H]glycine) | pIC50 | Not explicitly stated for this compound, but related compounds have values around 5.0 | [1] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that causes 50% inhibition. Higher values indicate greater potency.
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like this compound initiates a signaling cascade that is distinct from the classical cannabinoid receptors. GPR55 primarily couples to Gαq, Gα12, and Gα13 G-proteins.[3] This coupling leads to the activation of downstream effector proteins, including phospholipase C (PLC) and RhoA.[4][5][6] Activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration. The RhoA pathway is involved in regulating the actin cytoskeleton.
Experimental Protocols
The following are representative protocols for assays commonly used to determine the cross-reactivity of a compound against a panel of GPCRs.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound (like this compound) to displace a known radiolabeled ligand from a specific GPCR.
1. Membrane Preparation:
-
Culture cells expressing the target GPCR.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
1. Cell Preparation:
-
Seed cells expressing the target GPCR in a black, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye leakage.
-
Incubate the cells to allow for dye uptake and de-esterification.
2. Assay Procedure:
-
Prepare a plate with serial dilutions of the test compound (e.g., this compound).
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
Validating GPR55 Agonism: A Comparative Guide for GSK494581A and Alternatives in the Context of GPR55 Knockout Models
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel compound is paramount. This guide provides a comparative framework for validating the effects of the GPR55 agonist, GSK494581A, with a critical focus on the use of GPR55 knockout (KO) models. Due to species-specific activity, direct in vivo validation of this compound in standard rodent KO models is not feasible. Therefore, this guide presents data on this compound's in vitro profile alongside data from rodent-active GPR55 ligands whose effects have been validated using GPR55 KO mice, offering a comprehensive toolkit for researchers in the field.
Introduction to this compound and the Challenge of In Vivo Validation
This compound has been identified as a potent agonist of human G protein-coupled receptor 55 (GPR55), a receptor implicated in various physiological processes including pain signaling, inflammation, and bone metabolism. A notable characteristic of this compound is its dual activity as an inhibitor of the glycine transporter subtype 1 (GlyT1). However, a significant challenge in the preclinical validation of this compound's GPR55-mediated effects is its species selectivity. The benzoylpiperazine class of agonists, including this compound, activates human GPR55 but not its rodent orthologs.[1][2][3] This precludes the use of standard GPR55 knockout mouse or rat models for direct in vivo confirmation of its GPR55-dependent activities.
This guide will first detail the in vitro characterization of this compound at the human GPR55 receptor. Subsequently, it will provide a comparative overview of alternative GPR55 ligands that are active in rodents. The effects of these alternative ligands in wild-type versus GPR55 knockout animals will be presented to illustrate the methodologies and expected physiological outcomes of GPR55 modulation. This comparative approach provides an indirect validation framework for understanding the potential in vivo effects of this compound in humans.
GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins.[4][5][6] Activation of these G proteins leads to the stimulation of downstream effectors, including phospholipase C (PLC), which in turn mobilizes intracellular calcium, and RhoA, which is involved in cytoskeleton rearrangement.[4][5][7] Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[8][9]
Figure 1: GPR55 Signaling Pathway.
In Vitro Profile of this compound
This compound's activity at the human GPR55 receptor has been characterized in various in vitro systems. The primary method for its identification and initial characterization was a yeast-based assay where GPR55 activation is coupled to a reporter gene.
| Compound | Target | Assay System | Potency (pEC50) | Reference |
| This compound | human GPR55 | Yeast Reporter Assay | 6.8 | [10] |
| This compound | Glycine Transporter 1 (GlyT1) | Not specified | pIC50 ~5.0-6.8 (estimated from related compounds) | [1] |
The Role of GPR55 Knockout Models in Validating Ligand Effects
GPR55 knockout mice are indispensable tools for confirming that the observed in vivo effects of a GPR55 ligand are indeed mediated by this receptor. By comparing the physiological and behavioral responses of wild-type and GPR55 knockout mice to a given compound, researchers can dissect the on-target effects from any potential off-target activities.
General Experimental Workflow for Ligand Validation
The validation process typically involves a series of behavioral and physiological assessments relevant to the known functions of GPR55.
Figure 2: Ligand Validation Workflow.
Phenotypes of GPR55 Knockout Mice and Validation of Alternative Ligands
The following sections summarize the key phenotypes observed in GPR55 knockout mice and provide examples of how these models have been used to validate the effects of rodent-active GPR55 ligands.
Pain and Inflammation
Studies have implicated GPR55 in both inflammatory and neuropathic pain, although some conflicting results exist.
| Phenotype in GPR55 KO Mice | Ligand Validated | Effect in WT vs. KO | Reference |
| Reduced mechanical hyperalgesia in models of inflammatory and neuropathic pain. | O-1602 (agonist) | Analgesic effect of O-1602 is absent in KO mice. | |
| Less severe inflammation in a model of DSS colitis. | CID16020046 (antagonist) | Protective effect of the antagonist is mimicked in KO mice. | [11] |
| Normal development of mechanical and heat hypersensitivity in some inflammatory and neuropathic pain models. | - | Highlights the complexity of GPR55's role in pain. | [12] |
Bone Metabolism
GPR55 plays a significant role in bone physiology, primarily by regulating osteoclast function.
| Phenotype in GPR55 KO Mice | Ligand Validated | Effect in WT vs. KO | Reference |
| Increased bone mass and trabecular number in male mice. | O-1602 (agonist) | Stimulatory effects on osteoclast function are attenuated in osteoclasts from KO mice. | [7] |
| Increased bone mass and trabecular number in male mice. | Cannabidiol (CBD) (antagonist) | Inhibitory effect on bone resorption is consistent with the KO phenotype. | [7] |
Metabolic Function
Emerging evidence suggests a role for GPR55 in regulating energy metabolism and insulin sensitivity. The phenotype of GPR55 knockout mice in this area appears to be complex and potentially dependent on diet and genetic background.
| Phenotype in GPR55 KO Mice | Ligand Validated | Effect in WT vs. KO | Reference |
| Increased adiposity and impaired insulin signaling. | GPR55 antagonists | Sustained antagonism in adipocytes promotes triglyceride accumulation, partially mirroring the KO phenotype. | [4] |
| Impaired glucose tolerance, particularly on a high-fat diet. | Rimonabant (CB1 antagonist/GPR55 agonist), THCV (phytocannabinoid) | Weight-reducing effects of these compounds are attenuated in KO mice. | [2] |
| Subtle effects on energy metabolism and motor activity. | - | Highlights the nuanced role of GPR55 in metabolic regulation. | [8] |
Comparison of this compound with Rodent-Active GPR55 Ligands
The table below provides a comparative overview of this compound and other frequently studied GPR55 ligands.
| Ligand | Type | Species Selectivity | Key Validated Effects in GPR55 KO Models |
| This compound | Agonist | Human > Rodent | Not applicable for in vivo KO validation. |
| O-1602 | Agonist | Human and Rodent | Reduced colonic motility, effects on bone resorption, and neurotransmitter release are absent in KO mice.[13][14] |
| L-α-lysophosphatidylinositol (LPI) | Endogenous Agonist | Human and Rodent | Enhancement of hippocampal long-term potentiation and effects on neurotransmitter release are absent in KO mice.[6][15] |
| Cannabidiol (CBD) | Antagonist/Inverse Agonist | Human and Rodent | Inhibition of bone resorption is consistent with the increased bone mass phenotype of KO mice.[7] |
| ML191, ML192, ML193 | Antagonists | Human and Rodent | In vitro characterization is extensive; in vivo validation in KO models is a logical next step for these tool compounds. |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing human GPR55 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the buffered saline solution. A baseline fluorescence reading is taken. The test compound (e.g., this compound) is then added, and fluorescence is measured kinetically over several minutes using a plate reader.
-
Data Analysis: The change in fluorescence intensity over baseline is calculated to determine the extent of intracellular calcium release.
In Vivo: Assessment of Mechanical Allodynia (von Frey Test)
-
Animal Acclimation: Wild-type and GPR55 knockout mice are acclimated to the testing environment, which consists of individual Plexiglas chambers with a wire mesh floor.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Measurement: A positive response is recorded if the mouse exhibits a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
-
Data Analysis: The withdrawal thresholds of wild-type and GPR55 knockout mice, with and without drug treatment, are compared.
Conclusion
This compound is a valuable tool for investigating the pharmacology of human GPR55 in vitro. However, its lack of activity at the rodent receptor necessitates an indirect approach for contextualizing its potential in vivo effects. By understanding the well-defined phenotypes of GPR55 knockout mice and the validated actions of rodent-active GPR55 ligands, researchers can build a strong inferential case for the physiological roles that this compound is likely to modulate in human systems. This comparative guide provides the necessary data and experimental frameworks to aid in the continued exploration of GPR55 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. High fat-fed GPR55 null mice display impaired glucose tolerance without concomitant changes in energy balance or insulin sensitivity but are less responsive to the effects of the cannabinoids rimonabant or Δ(9)-tetrahydrocannabivarin on weight gain - Buckingham E-Archive of Research [bear.buckingham.ac.uk]
- 3. biotin-hpdp.com [biotin-hpdp.com]
- 4. GPR55 deficiency is associated with increased adiposity and impaired insulin signaling in peripheral metabolic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deletion of Gpr55 Results in Subtle Effects on Energy Metabolism, Motor Activity and Thermal Pain Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory and Neuropathic Nociception is Preserved in GPR55 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. A putative lysophosphatidylinositol receptor GPR55 modulates hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK494581A and Other Benzoylpiperazines in GPR55 Agonism and GlyT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of GSK494581A and other relevant benzoylpiperazines, focusing on their dual activity as G protein-coupled receptor 55 (GPR55) agonists and glycine transporter subtype 1 (GlyT1) inhibitors. The information presented herein is intended to support research and development efforts in the fields of neuropharmacology and drug discovery.
Introduction to this compound and Benzoylpiperazines
This compound is a notable member of the benzoylpiperazine chemical class, initially identified for its inhibitory effects on the glycine transporter subtype 1 (GlyT1).[1] Subsequent research has revealed its mixed activity profile, also acting as an agonist for the G protein-coupled receptor 55 (GPR55).[1] This dual pharmacology has sparked interest in its potential therapeutic applications and has highlighted the diverse structure-activity relationships (SAR) within the benzoylpiperazine series.
The benzoylpiperazine scaffold has been extensively explored in medicinal chemistry, leading to the development of compounds targeting a range of central nervous system (CNS) receptors, including serotonin and dopamine receptors, and enzymes like tyrosinase. Their neurotoxic potential has also been a subject of investigation. This guide will focus on the comparative pharmacology of this compound and its analogs concerning their interaction with GPR55 and GlyT1.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro potency of this compound and a key analog, GSK575594A, at human GPR55 and GlyT1. This data illustrates the divergent structure-activity relationship within this chemical series, where modifications to the benzoylpiperazine core can significantly alter target selectivity.
| Compound | GPR55 Agonism (pEC50) | GlyT1 Inhibition (pIC50) | Selectivity (GPR55 vs. GlyT1) |
| This compound | Not explicitly stated, but active | Not explicitly stated, but active | Mixed activity profile[1] |
| GSK575594A | 6.8 | 5.0 | ~60-fold selective for GPR55[1] |
Note: pEC50 and pIC50 values are negative logarithms of the molar concentration that produces 50% of the maximum possible effect (EC50) or 50% inhibition (IC50), respectively. A higher value indicates greater potency.
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway
Activation of GPR55 by an agonist such as this compound initiates a signaling cascade predominantly through the Gα13 subunit of the heterotrimeric G protein complex. This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway ultimately results in the mobilization of intracellular calcium and the activation of transcription factors like the nuclear factor of activated T-cells (NFAT).
References
A Comparative Analysis of GSK494581A Analogs: Efficacy and Potency at GPR55 and GlyT1
A detailed examination of a series of benzoylpiperazine compounds, including GSK494581A, reveals a class of molecules with dual activity as agonists for the G protein-coupled receptor 55 (GPR55) and inhibitors of the glycine transporter subtype 1 (GlyT1). This guide provides a comparative analysis of their efficacy and potency, supported by experimental data, to aid researchers in drug development and molecular pharmacology.
This compound and its analogs represent a significant chemical series for the investigation of GPR55 and GlyT1 pharmacology. Originally identified as GlyT1 inhibitors, these benzoylpiperazine derivatives have been found to possess potent GPR55 agonist activity.[1] The structure-activity relationship (SAR) within this series is divergent, allowing for the identification of compounds with varying degrees of selectivity for each target.[2] This guide summarizes the quantitative data on the efficacy and potency of key analogs, details the experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Comparative Efficacy and Potency
The following tables summarize the biological activities of this compound and its analogs at human GPR55 and GlyT1. The data is derived from studies utilizing a yeast reporter gene assay for GPR55 agonism and a scintillation proximity assay for GlyT1 inhibition.
| Compound | GPR55 Agonist Potency (pEC50) | GlyT1 Inhibitor Potency (pIC50) | Selectivity (GPR55 vs. GlyT1) |
| This compound | 6.5 | 7.2 | ~0.2-fold for GlyT1 |
| GSK575594A | 6.8 | 5.0 | ~60-fold for GPR55 |
| Analog 3 | 6.3 | 6.8 | ~3-fold for GlyT1 |
| Analog 4 | 6.2 | 7.5 | ~20-fold for GlyT1 |
| Analog 5 | <5.0 (inactive) | 7.8 | >600-fold for GlyT1 |
Table 1: Potency and Selectivity of this compound Analogs. Potency is expressed as the negative logarithm of the molar concentration that produces 50% of the maximum possible effect (pEC50 for agonism) or 50% inhibition (pIC50). Selectivity is the ratio of the IC50 for GlyT1 to the EC50 for GPR55. Data sourced from Brown, et al. (2011).[2]
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like this compound initiates a signaling cascade primarily through Gαq and Gα12/13 proteins.[3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key signaling event that can be measured to quantify receptor activation.[3][5] The Gα12/13 pathway can also lead to the activation of RhoA, a small GTPase involved in cytoskeletal rearrangement and other cellular processes.[3][6]
Experimental Protocols
GPR55 Agonist Activity Assay (Yeast Reporter Gene Assay)
This assay measures the ability of a compound to activate GPR55, which is functionally coupled to a reporter gene system in yeast.
-
Yeast Strain Preparation: Saccharomyces cerevisiae is engineered to express human GPR55 and a reporter gene (e.g., β-galactosidase) under the control of a pheromone-responsive promoter.
-
Compound Treatment: Yeast cells are incubated with various concentrations of the test compounds (e.g., this compound analogs).
-
Incubation: The mixture is incubated to allow for receptor activation and subsequent reporter gene expression.
-
Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or fluorometric) is measured.
-
Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC50 value.
GlyT1 Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of a compound to inhibit the binding of a radiolabeled ligand to GlyT1.
-
Membrane Preparation: Membranes from cells overexpressing human GlyT1 are prepared.
-
Assay Setup: The membranes are incubated with a radiolabeled glycine analog (e.g., [3H]glycine) and scintillation proximity beads coated with a membrane-capturing antibody.
-
Compound Addition: Test compounds are added at various concentrations to compete with the radioligand for binding to GlyT1.
-
Signal Detection: When the radioligand binds to GlyT1 on the membranes captured by the beads, it comes into close proximity with the scintillant, generating a light signal that is detected by a scintillation counter.
-
Data Analysis: The reduction in signal in the presence of the test compound is used to calculate the IC50 value.
Conclusion
The comparative analysis of this compound and its analogs highlights the tunable nature of the benzoylpiperazine scaffold for targeting GPR55 and GlyT1. The provided data and methodologies offer a valuable resource for researchers working on the development of selective ligands for these important drug targets. The divergent SAR within this series underscores the potential for designing molecules with tailored pharmacological profiles, from dual-acting compounds to highly selective agents for either GPR55 or GlyT1.
References
- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 - Wikipedia [en.wikipedia.org]
GSK494581A selectivity profiling against other receptors
For Researchers, Scientists, and Drug Development Professionals
GSK494581A has been identified as a potent and selective dual-activity compound, functioning as an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1).[1][2] This unique pharmacological profile makes it a valuable tool for investigating the physiological roles of these targets. This guide provides a comprehensive overview of the selectivity profile of this compound against other receptors, supported by available experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound demonstrates a high degree of selectivity for GPR55 and GlyT1. An extensive study profiled the compound against a wide array of molecular targets, revealing its limited off-target activity. The primary activities of this compound are summarized in the table below.
| Target | Assay Type | Parameter | Value | Reference |
| Primary Targets | ||||
| Human GPR55 | Yeast Reporter Gene Assay | pEC50 | 6.8 | [1] |
| Human GlyT1 | [³H]glycine Binding Assay | pIC50 | 5.0 | [1] |
| Off-Target Screening | ||||
| Cannabinoid CB1/CB2 Receptors | Radioligand Binding Assays | % Inhibition @ 10 µM | Inactive | [1] |
| >200 Molecular Targets (including kinases, proteases, other GPCRs, ion channels) | Various Binding and Functional Assays | % Inhibition @ 10 µM | No significant activity | [2] |
Note: A detailed quantitative dataset from the broad panel screening of this compound against over 200 molecular targets is not publicly available. The information presented is based on statements from the primary research publication indicating a lack of significant off-target activity at a concentration of 10 µM.
Experimental Methodologies
The selectivity of this compound was determined using a combination of in vitro assays. The key experimental protocols are detailed below.
GPR55 Yeast Reporter Gene Assay
This assay measures the agonist activity of a compound at the human GPR55 receptor expressed in the yeast Saccharomyces cerevisiae.
-
Yeast Strain: A yeast strain engineered to express the human GPR55 receptor is used. The receptor is coupled to the yeast pheromone response pathway, which in turn drives the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).
-
Compound Incubation: Yeast cells are incubated with varying concentrations of this compound.
-
Reporter Gene Measurement: After incubation, the activity of the reporter enzyme (β-galactosidase) is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the pEC50 value, which represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.
GlyT1 Radioligand Binding Assay
This assay determines the binding affinity of a compound to the human glycine transporter subtype 1 (GlyT1).
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GlyT1.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to GlyT1 (e.g., [³H]glycine) and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 value is the negative logarithm of the IC50.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's primary target, the following diagrams are provided.
Caption: Experimental workflow for identifying and profiling selective compounds.
Caption: Simplified GPR55 signaling pathway activated by this compound.
Conclusion
This compound is a highly selective pharmacological tool for the concurrent agonism of GPR55 and inhibition of GlyT1. Its minimal off-target activity, as suggested by broad panel screening, underscores its utility for targeted studies. The provided experimental frameworks offer a basis for replicating and extending these findings. Researchers utilizing this compound can be confident in its focused mechanism of action, facilitating clearer interpretation of experimental results.
References
A Comparative Review of Alternatives to the Dual-Action Compound GSK494581A
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of GPR55 Agonists and GlyT1 Inhibitors
GSK494581A is a notable research compound due to its dual activity as a potent and specific agonist for the G protein-coupled receptor 55 (GPR55) and as an inhibitor of the glycine transporter subtype 1 (GlyT1)[1][2][3]. This unique pharmacological profile makes it a valuable tool for investigating the roles of these targets in various physiological and pathological processes. However, the multifaceted nature of this compound necessitates a careful consideration of its effects and a clear understanding of alternative compounds that can selectively target either GPR55 or GlyT1. This guide provides a comprehensive comparison of this compound with alternative research compounds, supported by quantitative data and detailed experimental protocols.
Targeting GPR55: Agonists and Antagonists
GPR55 is an orphan receptor that has been implicated in a range of physiological processes, including pain signaling, inflammation, and bone metabolism[3]. Research into its function has been accelerated by the identification of various synthetic and endogenous ligands.
GPR55 Agonist Alternatives to this compound
For researchers interested in activating GPR55, several alternatives to this compound are available. The endogenous ligand L-α-lysophosphatidylinositol (LPI) and the synthetic compound O-1602 are two prominent examples.
| Compound | Target | Action | pEC50/EC50 | Selectivity | Reference |
| This compound | GPR55 | Agonist | pEC50: 6.5 - 6.8 | Also a GlyT1 inhibitor (pIC50: 7.7) | [1][2] |
| L-α-lysophosphatidylinositol (LPI) | GPR55 | Agonist | - | Endogenous ligand | [4] |
| O-1602 | GPR55 | Agonist | pEC50: 7.9 - 8.9 | Selective for GPR55 over CB1 and CB2 receptors | [5] |
dot
GPR55 Antagonist/Inverse Agonist
To inhibit GPR55 activity, researchers can utilize compounds like CID16020046, which acts as a selective antagonist and inverse agonist.
| Compound | Target | Action | pIC50/IC50 | Selectivity | Reference |
| CID16020046 | GPR55 | Antagonist/Inverse Agonist | - | Selective for GPR55 over CB1 and CB2 receptors | [6] |
Targeting GlyT1: Inhibitors
The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating neurotransmission. Inhibition of GlyT1 is a key strategy in research for conditions like schizophrenia.
GlyT1 Inhibitor Alternatives to this compound
For researchers focused on the GlyT1 inhibitory activity of this compound, several alternative compounds with varying properties are available. These include the endogenous amino acid derivative Sarcosine, and the synthetic molecules Bitopertin and Iclepertin.
| Compound | Target | Action | pIC50/IC50/Ki | Selectivity | Reference |
| This compound | GlyT1 | Inhibitor | pIC50: 7.7 | Also a GPR55 agonist (pEC50: 6.5) | [1] |
| Sarcosine | GlyT1 | Competitive Inhibitor | - | Also an NMDA receptor co-agonist | [7] |
| Bitopertin (RG1678) | GlyT1 | Inhibitor | - | Selective for GlyT1 | [8] |
| Iclepertin (BI 425809) | GlyT1 | Inhibitor | - | Selective for GlyT1 | [9] |
dot
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound and its alternatives.
GPR55 Functional Assay: ERK1/2 Phosphorylation
This assay measures the activation of the MAP kinase signaling pathway downstream of GPR55 activation.
Materials:
-
HEK293 cells stably expressing human GPR55 (GPR55-HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium with L-glutamine
-
Test compounds (this compound, LPI, O-1602, etc.) dissolved in DMSO
-
Lysis buffer (e.g., from AlphaScreen® SureFire® ERK kit)
-
Antibodies for total and phosphorylated ERK1/2
-
Western blotting apparatus and reagents
Procedure:
-
Seed GPR55-HEK293 cells in appropriate culture plates and grow to desired confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat cells with vehicle (DMSO) or antagonists for 30 minutes.
-
Stimulate the cells with agonists (e.g., LPI, this compound) at various concentrations for 20-60 minutes at 37°C[10].
-
Remove the medium and lyse the cells with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using antibodies against total ERK1/2 and phosphorylated ERK1/2 to detect the levels of each protein.
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2[11][12].
GPR55 Functional Assay: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.
Materials:
-
DiscoverX PathHunter® β-arrestin cell line co-expressing a ProLink-tagged GPR55 and an Enzyme Acceptor-tagged β-arrestin.
-
Cell culture medium and reagents.
-
Test compounds.
-
Detection reagents (e.g., Galacton Star® substrate).
-
Chemiluminescent plate reader.
Procedure:
-
Grow the PathHunter® cells in tissue culture flasks for 1-3 days[13].
-
Harvest and dispense the cells into a 384-well microplate and incubate overnight[13].
-
For antagonist testing, pre-incubate the cells with the antagonist compounds.
-
Add the agonist compounds at various concentrations to the wells.
-
Incubate the plate for 90 minutes at 37°C[14].
-
Add the detection reagent to all wells and incubate for 60 minutes in the dark at room temperature[14].
-
Measure the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment[13].
GlyT1 Functional Assay: [³H]Glycine Uptake
This assay directly measures the inhibitory effect of compounds on the uptake of glycine by the GlyT1 transporter.
Materials:
-
CHO-K1 cells stably overexpressing human GlyT1a transporter (CHO-K1/hGlyT1a) or rat brain aggregates[15][16].
-
[³H]Glycine.
-
Non-labeled glycine for determining non-specific uptake.
-
Test compounds (this compound, Sarcosine, Bitopertin, etc.).
-
HEPES buffer (pH 7.4).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare aliquots of cryopreserved CHO-K1/hGlyT1a cells or fresh rat brain aggregates[15][16].
-
Incubate the cells/aggregates with the test compounds at various concentrations for a pre-determined time at 37°C.
-
Add [³H]Glycine (e.g., 50 nM) to initiate the uptake reaction and incubate for 15 minutes at 37°C[15].
-
To determine non-specific uptake, a parallel set of reactions is performed in the presence of a high concentration of non-labeled glycine (e.g., 10 mM)[15].
-
Terminate the uptake by rapidly filtering the cells/aggregates and washing them three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific [³H]Glycine uptake by subtracting the non-specific uptake from the total uptake. The inhibitory effect of the test compounds is then determined relative to the control (no inhibitor).
dot
References
- 1. GSK 494581A Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. CID16020046 - Wikipedia [en.wikipedia.org]
- 7. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GSK494581A: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling GSK494581A, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) detailing disposal procedures for this compound is not readily found, this guide provides a framework for its safe handling and disposal based on general best practices for chemical waste management.
Crucial Initial Step: Obtain the Official Safety Data Sheet (SDS)
Before proceeding with any disposal protocol, it is imperative to obtain the official SDS for this compound from the supplier. The SDS is the primary source of detailed safety, handling, and disposal information for any chemical. The procedures outlined below are general guidelines and must be superseded by the specific instructions provided in the manufacturer's SDS and your institution's environmental health and safety (EHS) protocols.
Recommended Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel should wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
-
Waste Classification: Treat all this compound waste—including pure compound, solutions, and contaminated materials—as hazardous chemical waste. This is a prudent measure for a bioactive small molecule with potential environmental and health impacts.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated weighing boats, pipette tips, and vials.
-
Liquid Waste: Solutions containing this compound. If dissolved in a solvent, the solvent's hazards must also be considered.
-
Contaminated Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container.
-
-
Packaging and Labeling:
-
Use only approved, leak-proof hazardous waste containers provided by your institution's EHS department.
-
The container label must be filled out completely and accurately, including:
-
The words "Hazardous Waste"
-
Chemical Name: this compound
-
Accumulation Start Date
-
An accurate estimate of the quantity
-
Associated hazards (as per the SDS)
-
-
-
Storage: Store the sealed waste container in a designated and secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Only licensed and qualified personnel should handle the final transport and disposal.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
Summary of Chemical and Physical Properties
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 909416-67-7 | [1] |
| Biological Activity | Potent GlyT1 inhibitor and GPR55 agonist | [1][2] |
| pIC50 (GlyT1) | 7.7 | [1] |
| pEC50 (GPR55) | 6.5 | [1] |
| Storage Conditions | Room temperature in the continental US; may vary elsewhere. Always refer to the Certificate of Analysis. | [2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for ensuring the proper and safe disposal of this compound in a laboratory setting.
Caption: A workflow for the proper disposal of this compound.
References
Essential Personal Protective Equipment (PPE) for Handling GSK494581A
IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for GSK494581A, a cautious approach is imperative. The following guidelines are based on the safety profile of the benzoylpiperazine chemical class and general best practices for handling potent, powdered research chemicals.
This compound is a benzoylpiperazine derivative, and related compounds are known to cause skin and eye irritation, and in some cases, severe burns and respiratory irritation.[1][2][3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirements | Enhanced Precautions (Recommended) |
| Handling solid/powdered compound (e.g., weighing, aliquoting) | - Disposable nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shields | - Chemical splash goggles - Face shield - Respiratory protection (N95 or higher) - Use of a chemical fume hood or ventilated balance enclosure |
| Preparing solutions | - Disposable nitrile gloves - Lab coat - Safety glasses with side shields | - Chemical splash goggles - Face shield - Work within a chemical fume hood |
| Conducting experiments with solutions | - Disposable nitrile gloves - Lab coat - Safety glasses with side shields | - Chemical splash goggles (if splash hazard exists) |
| Waste disposal | - Disposable nitrile gloves - Lab coat - Safety glasses with side shields | - Follow institutional guidelines for chemical waste disposal |
Experimental Protocols: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, buttoned lab coat, ensuring it fits properly and covers your arms.
-
Respiratory Protection (if required): If handling the powdered form outside of a ventilated enclosure, put on your N95 respirator. Ensure a proper fit with no gaps around the nose or mouth.
-
Eye and Face Protection: Put on safety glasses with side shields. If a higher level of protection is needed, use chemical splash goggles and a face shield.
-
Gloves: Put on the first pair of nitrile gloves. Put on a second pair of nitrile gloves over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles, from the back of your head.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms and turning it inside out to contain any potential contaminants.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair.
-
Respirator (if used): Remove the respirator from the back of your head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
